2,1,3-Benzothiadiazole-4-sulfonamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJNZZVHIQBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362554 | |
| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-04-0 | |
| Record name | 2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structure-Activity Relationship of 2,1,3-Benzothiadiazole-4-sulfonamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzothiadiazole scaffold, particularly when functionalized with a sulfonamide group at the 4-position, represents a privileged chemotype in medicinal chemistry. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,1,3-benzothiadiazole-4-sulfonamide derivatives, with a primary focus on their potent inhibitory activity against carbonic anhydrases (CAs) and their emerging potential as anticancer agents. By dissecting the intricate interplay between molecular structure and biological function, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of this versatile scaffold and design novel therapeutic agents with enhanced potency and selectivity.
Introduction: The Versatility of the 2,1,3-Benzothiadiazole Core
The 2,1,3-benzothiadiazole moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] This scaffold has garnered significant attention in materials science and medicinal chemistry due to its unique electronic properties and biological activities.[1] The incorporation of a sulfonamide group, a well-established pharmacophore known for its ability to inhibit carbonic anhydrases, at the 4-position of the benzothiadiazole ring gives rise to a class of compounds with significant therapeutic potential.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and isoform-selective CA inhibitors is a major focus of drug discovery efforts.
Beyond their role as CA inhibitors, 2,1,3-benzothiadiazole-4-sulfonamide derivatives have also demonstrated promising anticancer activity. This dual activity profile makes them particularly attractive candidates for the development of novel therapeutics that can target cancer through multiple mechanisms.
This guide will delve into the critical structural features that govern the biological activity of this compound class, providing a rationale for the design of new analogs and outlining the experimental methodologies for their synthesis and evaluation.
The Core of Inhibition: Structure-Activity Relationships in Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion located in the active site of the enzyme.[2] This interaction, along with a network of hydrogen bonds with key amino acid residues, anchors the inhibitor within the active site and blocks the catalytic activity of the enzyme. The SAR of 2,1,3-benzothiadiazole-4-sulfonamide derivatives can be systematically explored by considering modifications to three key regions of the molecule: the sulfonamide tail, the benzothiadiazole core, and substitutions on the benzene ring.
The Indispensable Sulfonamide Moiety
The sulfonamide group is the quintessential zinc-binding group for this class of inhibitors. Its ability to exist in an anionic form at physiological pH allows for strong coordination to the Zn(II) ion in the CA active site. Modifications to the sulfonamide group itself are generally detrimental to inhibitory activity. However, the nature of the substituents attached to the sulfonamide nitrogen (the "tail") plays a crucial role in determining the potency and isoform selectivity of the inhibitor.
The Benzothiadiazole Scaffold: A Platform for Tuning Selectivity
The 2,1,3-benzothiadiazole ring system serves as a rigid scaffold that orients the sulfonamide group for optimal interaction with the active site. More importantly, substitutions on the benzothiadiazole ring can be exploited to achieve isoform-selective inhibition. Different CA isoforms have varying active site topographies, particularly in the regions surrounding the zinc ion. By introducing substituents that can interact favorably with specific residues in one isoform but not another, it is possible to design inhibitors with improved selectivity.
Quantitative SAR Data for Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (Ki values) of a series of benzothiazole sulfonamide derivatives against two human carbonic anhydrase isoforms, hCA I and hCA II. This data highlights how subtle changes in the substitution pattern on the benzothiazole and the phenylsulfonamide moieties can significantly impact potency and selectivity.
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | Inhibition Type (hCA I / hCA II) |
| 1 | 0.881 ± 0.063 | 0.118 ± 0.086 | Competitive / Noncompetitive |
| 2 | 0.293 ± 0.108 | 0.822 ± 0.071 | Noncompetitive / Noncompetitive |
| 3 | 0.781 ± 0.277 | 0.119 ± 0.076 | Noncompetitive / Competitive |
| 4 | 0.112 ± 0.021 | 0.025 ± 0.010 | Noncompetitive / Noncompetitive |
| 5 | 0.052 ± 0.022 | 0.170 ± 0.077 | Noncompetitive / Competitive |
| 6 | 0.118 ± 0.073 | 0.160 ± 0.001 | Noncompetitive / Noncompetitive |
| 7 | 0.718 ± 0.109 | 0.293 ± 0.067 | Noncompetitive / Noncompetitive |
| 8 | 0.369 ± 0.138 | 0.192 ± 0.887 | Noncompetitive / Noncompetitive |
| 9 | 0.971 ± 0.280 | 0.879 ± 0.068 | Noncompetitive / Noncompetitive |
| 10 | 0.016 ± 0.029 | 0.106 ± 0.087 | Noncompetitive / Noncompetitive |
| AAZ * | 0.250 ± 11 | 0.012 ± 0.7 | - |
*Acetazolamide (AAZ) was used as a standard inhibitor.[3]
Beyond Carbonic Anhydrase: Anticancer Activity of 2,1,3-Benzothiadiazole-4-sulfonamides
The anticancer potential of 2,1,3-benzothiadiazole-4-sulfonamide derivatives is a rapidly evolving area of research. Their mechanism of action in cancer is likely multifactorial, potentially involving the inhibition of tumor-associated carbonic anhydrase isoforms (such as CA IX and XII), which are known to be overexpressed in hypoxic tumors and contribute to tumor acidosis and progression. Additionally, these compounds may exert direct cytotoxic effects on cancer cells through other, yet to be fully elucidated, mechanisms.
Quantitative SAR Data for Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC50 values) of a series of novel sulfonamide derivatives against various human cancer cell lines.
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 15 | 3.3 - 4.3 | 3.3 - 4.3 | 3.3 - 4.3 |
| 12e | - | - | - |
| 12i | - | - | - |
| 12l | - | - | - |
| 23 | - | - | 20.5 ± 3.6 |
Note: Data for some compounds against specific cell lines were not available in the provided search results.[4][5][6]
Experimental Protocols
Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives
The synthesis of 2,1,3-benzothiadiazole-4-sulfonamide derivatives typically proceeds through a two-step sequence involving the preparation of the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride, followed by its reaction with a desired amine.
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamides
The reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, affords the corresponding sulfonamide.
General Protocol:
-
Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the desired amine (1-1.2 equivalents) and a base (e.g., pyridine, triethylamine; 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours to overnight), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,1,3-benzothiadiazole-4-sulfonamide derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydrase assay.[9][10][11] This method measures the enzyme-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by measuring the change in absorbance of a pH indicator. The inhibition constant (Ki) is determined by measuring the enzyme activity at various inhibitor concentrations.
General Protocol:
-
Prepare solutions of the purified carbonic anhydrase isoform, the inhibitor at various concentrations, a pH indicator (e.g., phenol red), and a CO2-saturated solution.[12]
-
The enzyme and inhibitor are pre-incubated for a defined period.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]
Visualizing the Molecular Interactions and Workflows
General SAR Landscape of 2,1,3-Benzothiadiazole-4-sulfonamide
Caption: Key areas for structural modification on the 2,1,3-benzothiadiazole-4-sulfonamide scaffold.
Experimental Workflow for SAR Exploration
Caption: A typical workflow for the exploration of SAR in drug discovery.
Conclusion: Future Directions and Opportunities
The 2,1,3-benzothiadiazole-4-sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data, particularly in the context of carbonic anhydrase inhibition, provides a solid foundation for the rational design of new inhibitors with improved potency and isoform selectivity. The emerging anticancer activity of this compound class opens up exciting new avenues for research, with the potential to develop dual-action agents that can target tumors through multiple pathways.
Future research in this area should focus on:
-
Expanding the chemical diversity of the sulfonamide tail and the benzothiadiazole core to further probe the SAR and identify novel interactions with biological targets.
-
Elucidating the precise mechanisms of anticancer activity to guide the development of more effective and targeted cancer therapies.
-
Leveraging computational tools , such as molecular docking and molecular dynamics simulations, to gain a deeper understanding of the molecular interactions that govern biological activity and to aid in the design of new analogs.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical development.
By adopting a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the 2,1,3-benzothiadiazole-4-sulfonamide scaffold can be realized.
References
- Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Journal of Biochemical and Molecular Toxicology, e23644.
- Angeli, A., Maresca, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1959.
- Persson, O. (2021).
- Al-Sanea, M. M., Al-Warhi, T., Al-Dies, A. M., El-Gendy, A. O., & Aouad, M. R. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules, 28(13), 5123.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573.
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isozyme II. Journal of Medicinal Chemistry, 49(16), 4981–4986.
- Kim, C. Y., Duda, D. M., Applegate, G. A., Tu, C., Silverman, D. N., & McKenna, R. (2005). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta crystallographica. Section D, Biological crystallography, 61(Pt 9), 1238–1243.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Sanea, M. M., Al-Dies, A. M., El-Gendy, A. O., ... & Aouad, M. R. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6296.
- Sprague, J. E., & Han, J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical journal, 112(6), 1239–1247.
- Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.
- Sprague, J. E., & Han, J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- Mohamed-Ezzat, R. A., Kariuki, B. M., & Abdel-Aziz, H. M. (2024). Discovery of Promising Sulfadiazine Derivatives With Anti-Proliferative Activity Against Tumor Cell Lines. Journal of Heterocyclic Chemistry.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Gallardo-Vera, F., Iglesias-Bexiga, M., Martín-Pérez, J., & de la Cruz-López, O. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 23(20), 12293.
- Bua, S., Ghorab, M. M., & Supuran, C. T. (2019). Inhibition data of human CA isoforms hCA I, II, and VII and fungal β-CA...
- Lee, S. H., & Shin, H. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
- El-Sayed, M. T., Al-Warhi, T., Al-Sanea, M. M., Al-Dies, A. M., El-Gendy, A. O., & Aouad, M. R. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. RSC medicinal chemistry, 13(10), 1279–1290.
-
Wikipedia. (2023, December 26). 2,1,3-Benzothiadiazole. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
- Vaickelioniene, R., Vaickelionis, G., Sapijanskaite-Banevic, B., Mickevicius, V., & Stanciauskas, R. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.
- Wuest, W. M. (n.d.).
- Nocentini, A., Cadoni, R., Del Prete, S., Dumy, P., Capasso, C., Gratteri, P., & Supuran, C. T. (2024). Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. International Journal of Molecular Sciences, 25(5), 2636.
- Kim, C. Y., Duda, D. M., Applegate, G. A., Tu, C., Silverman, D. N., & McKenna, R. (2005). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 61(9), 1238-1243.
- Caddick, S., & Fitzmaurice, R. J. (2010). The Synthesis of Functionalised Sulfonamides. University College London.
- Abellán Flos, M., Tanc, M., Supuran, C. T., & Vincent, S. P. (2015). Multimeric xanthates as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4165–4168.
- Çetinkaya, Y. (2019). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University.
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Benzothiadiazole Sulfonamides: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, with a focus on Density Functional Theory (DFT), to the study of benzothiadiazole sulfonamides. This class of molecules holds significant promise in medicinal chemistry, and computational approaches are invaluable for accelerating the drug discovery process. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the computational workflow. We will delve into the causality behind methodological choices, present self-validating protocols, and provide illustrative examples of data interpretation.
Introduction: The Rising Prominence of Benzothiadiazole Sulfonamides in Medicinal Chemistry
Benzothiadiazole, a heterocyclic aromatic compound, and the sulfonamide functional group are both privileged scaffolds in drug discovery. The fusion of these two moieties into benzothiadiazole sulfonamide derivatives has led to the development of compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The 2,1,3-benzothiadiazole (BTD) scaffold, in particular, is of great interest due to its unique electronic properties, which can be fine-tuned through chemical modification.[3] The sulfonamide group, a cornerstone of medicinal chemistry, imparts crucial physicochemical properties and contributes to the biological activity of numerous drugs.[4][5]
The complex interplay between the electronic structure of the benzothiadiazole core and the sulfonamide group dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its therapeutic efficacy. Understanding these structure-property relationships at a sub-atomic level is paramount for rational drug design. Quantum chemical calculations provide a powerful in-silico laboratory to probe these molecular intricacies, offering insights that can guide the synthesis and optimization of novel drug candidates.[6][7]
The Theoretical Bedrock: Why Quantum Chemistry?
At its core, quantum chemistry applies the principles of quantum mechanics to predict and understand the behavior of molecules. Unlike classical molecular mechanics, which relies on empirical force fields, quantum chemical methods calculate the electronic structure of a molecule from first principles. This allows for the accurate determination of a wide range of molecular properties, including:
-
Molecular Geometry: Predicting the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.[8]
-
Electronic Properties: Characterizing the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4][9] The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.[4]
-
Spectroscopic Properties: Simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, which can be used to validate computational models against experimental data.
-
Reactivity Descriptors: Calculating parameters such as molecular electrostatic potential (MEP) and Fukui functions to identify reactive sites for electrophilic and nucleophilic attack.[8][10]
For benzothiadiazole sulfonamides, these calculations are instrumental in understanding their interaction with biological targets, predicting their metabolic fate, and optimizing their pharmacokinetic profiles.
Density Functional Theory (DFT): The Workhorse of Computational Drug Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method in drug discovery due to its favorable balance of accuracy and computational cost.[4] DFT methods approximate the many-electron Schrödinger equation by calculating the electron density of a system, which is a much simpler quantity to compute than the full wavefunction. A variety of exchange-correlation functionals are available within the DFT framework, with B3LYP being one of the most popular and well-validated for organic molecules.[8][11]
A Validated Workflow for Quantum Chemical Calculations of Benzothiadiazole Sulfonamides
The following section outlines a robust and self-validating protocol for performing quantum chemical calculations on benzothiadiazole sulfonamide derivatives. The causality behind each step is explained to provide a deeper understanding of the computational experiment.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Molecule Building and Initial Optimization
-
Action: Construct the 3D structure of the benzothiadiazole sulfonamide derivative using a molecular modeling software (e.g., Avogadro, GaussView, Maestro).[12] Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
-
Rationale (Causality): This initial step provides a reasonable starting geometry for the more computationally demanding quantum chemical calculations, which can significantly reduce the number of optimization cycles required to reach convergence. A poor starting structure can lead to the optimization converging to a local minimum rather than the true global minimum energy conformation.
Step 2: Geometry Optimization using DFT
-
Action: Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[8][11] For molecules containing sulfur, it is crucial to use basis sets with polarization and diffuse functions to accurately describe the electron distribution around the sulfur atom.[13][14]
-
Protocol Validation: The optimization should be run until tight convergence criteria are met. This ensures that the forces on all atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
Step 3: Frequency Calculation
-
Action: Perform a frequency calculation at the same level of theory and basis set used for the geometry optimization.
-
Rationale (Causality & Validation): This is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry needs to be further optimized. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra to validate the computational model.
Step 4: Calculation of Electronic Properties
-
Action: Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges.[8]
-
Rationale (Causality): These properties provide a wealth of information about the molecule's reactivity and potential for intermolecular interactions. The HOMO and LUMO energies are particularly important for understanding charge transfer within the molecule and its susceptibility to oxidation or reduction.[4]
Interpreting the Data: From Numbers to Insights
The output of quantum chemical calculations can be extensive. The key is to extract meaningful data and translate it into actionable insights for drug design.
Structural Parameters
A comparison of calculated bond lengths, bond angles, and dihedral angles with experimental data (e.g., from X-ray crystallography), if available, can further validate the accuracy of the computational method. Significant deviations may indicate strong intermolecular interactions in the crystalline state that are not captured in the gas-phase calculations.
Table 1: Example of Calculated vs. Experimental Structural Parameters
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| S-O Bond Length (Å) | 1.435 | 1.431 |
| S-N Bond Length (Å) | 1.632 | 1.628 |
| C-S-N Angle (°) | 106.5 | 106.8 |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.[9] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the chemical reactivity and stability of a molecule.[4] A smaller HOMO-LUMO gap generally indicates higher reactivity.[4]
Caption: A schematic representation of HOMO and LUMO energy levels.
Table 2: Calculated Electronic Properties of a Benzothiadiazole Sulfonamide Derivative
| Property | Value (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
The distribution of the HOMO and LUMO electron densities across the molecule can reveal which parts of the molecule are involved in electron donation and acceptance. For instance, in many benzothiadiazole derivatives, the HOMO is localized on the electron-rich donor moiety, while the LUMO is localized on the electron-accepting benzothiadiazole core.[15] This information is vital for understanding intramolecular charge transfer processes.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.[8] It is an invaluable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions.
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
For a benzothiadiazole sulfonamide, the MEP can highlight the electronegative oxygen atoms of the sulfonyl group as potential hydrogen bond acceptors and the amine proton as a potential hydrogen bond donor, providing crucial insights into its potential binding modes with a biological target.
Conclusion and Future Directions
Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for elucidating the structure-property relationships of benzothiadiazole sulfonamides. By following a validated computational protocol, researchers can gain deep insights into the molecular geometry, electronic properties, and reactivity of these promising drug candidates. This knowledge is instrumental in guiding the rational design and optimization of new therapeutic agents with improved efficacy and safety profiles.
The continued development of computational hardware and more accurate theoretical models, including the advent of quantum computing, promises to further enhance the predictive power of these methods in drug discovery.[16] Integrating quantum chemical calculations with other computational techniques, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the journey from a promising molecule to a life-saving medicine.
References
- Vibha, K., Prachalith, N. C., Reddy, R. A., Ravikantha, M. N., & Thipperudrappa, J. (2023). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147.
- Al-Hussain, S. A., & El-Faham, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(9), 3629-3647.
- Karton, A. (2014). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. The Journal of Physical Chemistry A, 118(22), 3989-3998.
-
Schrödinger, LLC. (2024). Schrödinger Software. Retrieved from [Link]
- Naaz, F., Srivastava, R., Singh, A., Singh, N., Verma, R., Singh, V. K., & Singh, R. K. (2019). Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Bioorganic chemistry, 83, 349-362.
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486.
- Yıldız, Y. K., & Ceylan, Ü. (2018). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1048.
- Moo-Jhong, R., et al. (2024). Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties.
- Kumar Gupta, P., Das, S., Misra, R., & D’Souza, F. (2024). Near-IR Capturing N-Methylbenzene Sulfonamide-Phenothiazine Incorporating Strong Electron Acceptor Push-Pull Systems: Photochemical Ultrafast Carrier Dynamics. Chemistry–A European Journal.
- Sabe, V. T., & Mathea, M. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Pharmaceuticals, 17(1), 123.
- Karton, A. (2014). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. The Journal of Physical Chemistry A, 118(22), 3989-3998.
- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Molecular Structure, 1155, 632-641.
- Naaz, F., et al. (2019). Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Bioorganic Chemistry, 83, 349-362.
- Wang, Y., et al. (2023).
- Al-Amiery, A. A., et al. (2022).
- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
- Çil, E., et al. (2020). ANTIBACTERIAL EFFECT OF SOME 3 -IMINO-4-SUBSTITUTED-1,2,5-THIADIAZOLIDINE 1,1-DIOXIDES. Marmara Pharmaceutical Journal, 24(2), 169-175.
- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Scientific.
- Al-Omair, M. A. (2023). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 24(13), 10903.
- Al-Ghamdi, M. S., et al. (2024).
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- Abdel-Ghaffar, A. A., et al. (2024).
- Vibha, K., et al. (2023). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Chemical Physics Impact, 6, 100147.
- Kim, J. H., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 15(1), 1-8.
- van der Kamp, M. W., & Mulholland, A. J. (2013). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?.
- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire.
- Asif, M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 219.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Drug Discovery and Development.
- Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4), 001.
- Singh, A., et al. (2019). Design, Synthesis, antimicrobial activity and computational studies of novel azo linked substituted benzimidazole, benzoxazole and benzothiazole derivatives. Computational Biology and Chemistry, 78, 330-337.
- Çil, E., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 44(2), 527-533.
- The quantum chemical calculation of the prepared compounds. (2020).
- Chen, S., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Processes, 9(7), 1094.
-
Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]
- Khan, K. M., et al. (2016). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Letters in Drug Design & Discovery, 13(7), 633-642.
- Singh, S., et al. (2022).
- Mohamed, G. G., et al. (2015). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. Journal of Molecular Structure, 1099, 449-457.
- LibreTexts. (2025). 11.5: Other Nitrogen and Sulfur-Containing Functional Groups. Chemistry LibreTexts.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2023). MDPI.
- Al-Ghamdi, M. S., et al. (2025).
- Sanhoury, M. A. K. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides.
- DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. (2026).
-
CD ComputaBio. (n.d.). Quantum Chemistry Service in Drug Design. Retrieved from [Link]
- Ejaz, A., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports.
- Surface Formation Pathway of Nitrogen- and Sulfur-Containing Organic Compounds on Ammonium Sulfate. (2023). The Journal of Physical Chemistry A.
- Samuel, Y., et al. (2021). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. Journal of Chemistry, 2021, 1-16.
- Huang, X. (2011). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry, 3(1), 87-100.
- Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. schrodinger.com [schrodinger.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 2,1,3-Benzothiadiazole-4-sulfonamide as a fluorescent probe
Application Notes & Protocols
Leveraging 2,1,3-Benzothiadiazole-4-sulfonamide as a Selective Fluorescent Probe for Carbonic Anhydrase Detection and Imaging
Introduction: The Convergence of a Privileged Fluorophore and a Potent Pharmacophore
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a "privileged" fluorophore in the development of advanced optical devices and chemosensors.[1] Its inherent photostability, large Stokes shifts, and electronically deficient core make it an ideal building block for designing probes with robust and tunable photophysical properties.[1][2] When this fluorescent core is functionalized with a sulfonamide moiety, it creates a powerful tool for biological investigation. The sulfonamide group is a well-established pharmacophore known for its high affinity and specific binding to the active site of carbonic anhydrases (CAs), a critical family of metalloenzymes.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,1,3-Benzothiadiazole-4-sulfonamide (hereafter referred to as BTS-4S) as a selective, "turn-on" fluorescent probe for the detection and imaging of carbonic anhydrase activity. We will delve into the underlying sensing mechanism, provide detailed protocols for both in vitro enzymatic assays and live-cell imaging, and offer guidance on data interpretation and troubleshooting. The protocols are designed to be self-validating, incorporating essential controls to ensure the trustworthiness of experimental outcomes.
Principle of Operation: From Quenched State to Bright Fluorescence
The functionality of BTS-4S as a fluorescent probe is rooted in a classic donor-acceptor architecture and the modulation of its electronic properties upon target binding.[1] The BTD core acts as an electron acceptor, while the sulfonamide group, particularly in its unbound state, can participate in photophysical processes like Photoinduced Electron Transfer (PET) that quench the fluorescence of the BTD core.[1]
The primary target for the sulfonamide group is the zinc ion (Zn²⁺) located deep within the active site of carbonic anhydrase enzymes.[5] Upon introduction to a biological system containing active CA, the sulfonamide moiety of BTS-4S binds to this Zn²⁺ ion.[5] This binding event is the critical trigger for the fluorescence signal.
Mechanism of Fluorescence Turn-On:
-
Unbound State (Quenched): In aqueous solution and in the absence of CA, the BTS-4S probe exhibits minimal fluorescence. The sulfonamide group allows for non-radiative decay pathways, effectively quenching the excited state of the BTD fluorophore.
-
Binding Event: The sulfonamide group coordinates with the Zn²⁺ ion in the CA active site, forming a stable complex.[5]
-
Bound State (Fluorescent): This coordination restricts the electronic and conformational dynamics of the sulfonamide group. The PET quenching pathway is inhibited, forcing the excited BTD core to relax through radiative decay, thereby emitting bright fluorescence.
This "turn-on" mechanism provides a high signal-to-background ratio, making BTS-4S an excellent candidate for sensitive detection and high-contrast imaging.
Caption: Mechanism of BTS-4S fluorescence activation upon binding to Carbonic Anhydrase.
Probe Characteristics and Handling
Proper handling and storage are crucial for maintaining the integrity of the probe.
| Property | Value | Notes |
| Full Chemical Name | 2,1,3-Benzothiadiazole-4-sulfonamide | - |
| Molecular Formula | C₆H₅N₃O₂S₂ | Derived from the sulfonyl chloride precursor C₆H₃ClN₂O₂S₂.[6] |
| Appearance | Light yellow to orange solid | - |
| Solubility | Soluble in DMSO, DMF; sparingly in water | Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. |
| Storage | -20°C, desiccated, protected from light | DMSO stocks can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| λ (abs, max) | ~420 nm | Absorption maximum can show slight solvent dependency (solvatochromism).[7] |
| λ (em, max) | ~550 nm | Emission is typically in the green-yellow region with a pronounced Stokes shift.[2][7] |
| Quantum Yield (Φ) | Low (unbound), High (bound to CA) | The "turn-on" ratio (Φ_bound / Φ_unbound) is the key performance metric. |
| Recommended Working Conc. | 1-10 µM | Optimal concentration should be determined empirically for each application. |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay
This protocol describes how to use BTS-4S to measure the activity of purified carbonic anhydrase in a microplate format. The increase in fluorescence intensity over time is proportional to the enzyme's catalytic activity.
A. Materials Required:
-
BTS-4S probe
-
Purified Carbonic Anhydrase (e.g., human CA II)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
CO₂ Substrate: Carbonated water or a system to deliver CO₂
-
Acetazolamide (inhibitor control)[8]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
B. Experimental Workflow:
Caption: Workflow for the in vitro CA activity assay using the BTS-4S probe.
C. Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock of BTS-4S in anhydrous DMSO.
-
Prepare a 1 mg/mL stock of purified CA in Assay Buffer.
-
Prepare a 100 µM stock of Acetazolamide in Assay Buffer with a small amount of DMSO.
-
-
Assay Preparation:
-
Set up a 96-well plate with triplicate wells for each condition: Blank, Enzyme Activity, and Inhibited Control.
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate solution to each well:
-
Blank: 10 µL of Assay Buffer.
-
Enzyme Activity: 10 µL of CA solution.
-
Inhibited Control: 10 µL of CA solution pre-incubated with Acetazolamide for 15 minutes.
-
-
Add 5 µL of a 200 µM BTS-4S working solution (diluted from stock in Assay Buffer) to all wells for a final concentration of 10 µM.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Set the fluorescence plate reader to kinetic mode, with excitation at ~420 nm and emission at ~550 nm.
-
Initiate the reaction by adding 5 µL of CO₂-saturated water to each well.
-
Immediately start reading the fluorescence intensity every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Plot the fluorescence intensity versus time for the "Enzyme Activity" and "Inhibited Control" wells.
-
The initial slope (V₀) of the "Enzyme Activity" curve is proportional to the enzyme's activity. The "Inhibited Control" should show a significantly flatter slope.
-
Protocol 2: Live-Cell Imaging of Carbonic Anhydrase
This protocol outlines the use of BTS-4S for visualizing CA expression and localization in living cells, which is particularly relevant for studying tumor cells that overexpress transmembrane isoforms like CA IX under hypoxic conditions.[8]
A. Materials Required:
-
BTS-4S probe (1 mM stock in DMSO)
-
Cell line of interest (e.g., HT-29 or HeLa cells, known to express CA IX)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[9]
-
Acetazolamide (inhibitor control)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)
B. Step-by-Step Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Culture cells under desired conditions (e.g., normoxia or hypoxia) for 24-48 hours.
-
-
Probe Loading:
-
Warm the complete culture medium and PBS to 37°C.
-
Prepare the staining solution: Dilute the 1 mM BTS-4S stock solution in pre-warmed medium to a final concentration of 5 µM. Vortex briefly to mix.
-
For the inhibitor control, prepare a separate staining solution also containing 50 µM Acetazolamide. Pre-incubate the control cells with this solution for 30 minutes prior to adding the probe.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the BTS-4S staining solution (or the inhibitor control solution) to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer (e.g., HBSS) to reduce background fluorescence.[9][10]
-
Add fresh imaging buffer to the cells.
-
Immediately proceed to imaging on a fluorescence microscope. Capture images using the green channel (Ex/Em: ~420/550 nm). Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
-
Expected Results and Interpretation:
-
Cells expressing high levels of CA should exhibit bright green fluorescence.
-
The fluorescence signal should be significantly diminished in cells pre-treated with the inhibitor Acetazolamide, confirming that the signal is specific to CA activity.
-
For transmembrane CAs like CA IX, a distinct membrane-associated staining pattern may be observable.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Probe concentration is too high; insufficient washing; probe precipitation. | Decrease the working concentration of BTS-4S. Increase the number and duration of wash steps after loading.[9] Ensure the probe is fully dissolved in the medium. |
| No or Weak Signal | Low target enzyme expression; probe degradation; incorrect filter sets. | Use a positive control cell line known to express CA. Check probe viability by testing on purified enzyme. Verify microscope filter specifications match the probe's spectra. |
| High Phototoxicity/Bleaching | Excessive light exposure or intensity. | Reduce excitation light intensity and/or exposure time. Use a more sensitive camera or employ image averaging. Consider using longer-wavelength probes if available.[9] |
| Inhibitor Control Not Working | Inhibitor concentration too low; insufficient pre-incubation time. | Increase the concentration of Acetazolamide and/or extend the pre-incubation period to ensure complete inhibition of the target enzyme. |
Conclusion
2,1,3-Benzothiadiazole-4-sulfonamide (BTS-4S) is a versatile and highly effective fluorescent probe for the real-time detection of carbonic anhydrase. Its mechanism, based on a target-induced inhibition of fluorescence quenching, provides high sensitivity and a strong "turn-on" response. The protocols detailed herein offer a robust framework for employing BTS-4S in both quantitative enzymatic assays and dynamic live-cell imaging. By following these guidelines and incorporating the appropriate controls, researchers can confidently generate reliable and insightful data, furthering our understanding of the role of carbonic anhydrases in health and disease.
References
-
Neto, B. A. D., & da Silva, W. A. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
Alterio, V., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. [Link]
-
Zarghi, A., et al. (2005). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]
-
Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]
-
da Silva, W. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health (NIH). [Link]
-
Mondal, P., et al. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed. [Link]
-
Correa, J. R., et al. (2010). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. ResearchGate. [Link]
-
Guzel, E., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Nucete, F. R., et al. (2022). Polarized emission and mechanofluorochromism of benzothiadiazole. Zenodo. [Link]
-
Supuran, C. T., et al. (1998). Carbonic Anhydrase Inhibitors. Part 551 Metal Complexes of 1,3,4-Thiadiazole-2-Sulfonamide Derivatives. National Institutes of Health (NIH). [Link]
-
Tsvetkova, E. A., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. [Link]
-
Barone, G., et al. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. University of Parma. [Link]
-
Wesołowski, R., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Kim, D., & Kim, G. (2020). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers Media. [Link]
-
Gieling, R. G., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides. Maastricht University. [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]
-
Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibitors. Part 551 Metal Complexes of 1,3,4-Thiadiazole-2-Sulfonamide Derivatives: In Vitro Inhibition Studies With Carbonic Anhydrase Isozymes I, II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. air.unipr.it [air.unipr.it]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Exploration of 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives in Antibacterial Drug Discovery
Foreword: Charting a Course into a Promising Chemical Space
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation antibacterial agents. The 2,1,3-benzothiadiazole core, a unique heterocyclic system, presents an intriguing, albeit underexplored, territory in this endeavor. When functionalized with a sulfonamide moiety—a classic pharmacophore known for its antibacterial properties—the resulting 2,1,3-Benzothiadiazole-4-sulfonamide scaffold emerges as a compelling starting point for discovery campaigns.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antibacterial potential of this compound class. Instead of presenting established data on a well-trodden path, we provide a roadmap for exploration. We will detail the rationale behind targeting this scaffold, outline the synthetic pathways to create a diverse library of derivatives, and provide robust, step-by-step protocols for a thorough biological evaluation. Our focus is on empowering the scientific community to systematically assess the promise of these compounds and to generate the high-quality data needed to advance the field.
The Scientific Rationale: Why 2,1,3-Benzothiadiazole-4-sulfonamide?
The strategic combination of the 2,1,3-benzothiadiazole ring and a sulfonamide group is rooted in established medicinal chemistry principles.
-
The Sulfonamide Warhead : The sulfonamide functional group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] Since mammals obtain folic acid from their diet, this pathway is an attractive selective target.[2]
-
The 2,1,3-Benzothiadiazole Scaffold : This heterocyclic system is an interesting and relatively novel scaffold in antibacterial research. While its isomer, benzothiazole, has been more extensively studied for its broad biological activities, the 2,1,3-benzothiadiazole moiety offers unique electronic and steric properties that can be exploited to modulate target binding and pharmacokinetic profiles.
-
A Potential Dual-Action Mechanism? : Beyond the canonical DHPS inhibition, emerging research suggests that some sulfonamides exert their antibacterial effects by inhibiting bacterial carbonic anhydrases (CAs).[3] These enzymes are vital for bacterial metabolism, pH homeostasis, and survival. The 2,1,3-benzothiadiazole-4-sulfonamide scaffold holds the potential to engage one or both of these targets, possibly leading to a synergistic or broader spectrum of activity.
This confluence of a validated antibacterial pharmacophore with a novel heterocyclic core provides a strong rationale for the synthesis and evaluation of a chemical library based on this scaffold.
Synthetic Strategy: Building a Library of Derivatives
A successful drug discovery campaign hinges on the ability to generate a diverse set of analogues to explore the structure-activity relationship (SAR). The synthesis of 2,1,3-benzothiadiazole-4-sulfonamide derivatives is accessible and can be initiated from the commercially available 2,1,3-benzothiadiazole.
Synthesis of the Key Intermediate: 2,1,3-Benzothiadiazole-4-sulfonyl chloride
The cornerstone of this synthetic approach is the preparation of the sulfonyl chloride intermediate, which can then be reacted with a variety of amines to generate the final sulfonamide derivatives.
Protocol for Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride
-
Reaction Overview : This synthesis involves the chlorosulfonation of 2,1,3-benzothiadiazole.[4]
-
Materials :
-
2,1,3-Benzothiadiazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
-
Reflux condenser
-
-
Procedure :
-
In a round-bottom flask, dissolve 2,1,3-benzothiadiazole in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully add thionyl chloride and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid precipitate of 2,1,3-benzothiadiazole-4-sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization.
-
General Protocol for the Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives
With the sulfonyl chloride in hand, a library of derivatives can be readily synthesized by reacting it with a diverse panel of primary and secondary amines.
-
Reaction Overview : Amidation of the sulfonyl chloride with an amine in the presence of a base.
-
Materials :
-
A variety of primary and secondary amines
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
-
Procedure :
-
Dissolve the desired amine and the base in the chosen solvent.
-
Add a solution of 2,1,3-benzothiadiazole-4-sulfonyl chloride in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup: wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide derivative.
-
This modular approach allows for the systematic exploration of how different substituents on the sulfonamide nitrogen affect antibacterial activity.
Synthetic workflow for 2,1,3-Benzothiadiazole-4-sulfonamide derivatives.
Biological Evaluation: A Tiered Approach
A systematic evaluation of the newly synthesized compounds is critical. We propose a tiered approach, starting with broad screening for antibacterial activity, followed by assessment of cytotoxicity, and culminating in mechanistic studies for the most promising candidates.
Tier 1: Primary Antibacterial Screening
The initial goal is to identify which compounds possess antibacterial activity and to determine their spectrum (Gram-positive, Gram-negative, or broad-spectrum). The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this.[7][8]
Protocol for Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Principle : This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[8]
-
Materials :
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Spectrophotometer or plate reader
-
-
Procedure :
-
Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution : Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls : Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation : Incubate the plates at 35-37 °C for 18-24 hours in ambient air.
-
Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[8]
-
Tier 2: Cytotoxicity Assessment
A crucial aspect of a good antibiotic is its selectivity for bacterial cells over host cells. Therefore, promising hits from the primary screen should be evaluated for their cytotoxicity against mammalian cell lines. The MTT assay is a widely used method for this purpose.[9][10][11]
Protocol for MTT Cytotoxicity Assay
-
Principle : This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
-
Materials :
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure :
-
Cell Seeding : Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formazan crystals to form.
-
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
A favorable therapeutic window is indicated by a high CC50 value and a low MIC value.
Tier 3: Mechanism of Action Studies
For compounds with potent antibacterial activity and low cytotoxicity, elucidating the mechanism of action is the next critical step. Based on the sulfonamide scaffold, two primary hypotheses should be investigated.
Hypothesis-driven workflow for mechanism of action studies.
Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Principle : This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically.[12]
-
Materials :
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Cofactor: NADPH
-
Assay buffer
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure :
-
Set up the reaction mixture in the wells of the 96-well plate containing assay buffer, DHPS, DHFR, NADPH, and PABA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding DHPPP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the IC50 of the compound for DHPS inhibition.
-
Investigation of Carbonic Anhydrase (CA) Inhibition
Should the compounds not show significant DHPS inhibition, or to explore a dual-action mechanism, their effect on bacterial carbonic anhydrases should be assessed. This typically involves using a stopped-flow spectrophotometer to measure the inhibition of CO2 hydration. This is a specialized technique, and collaboration with a lab equipped for such studies may be beneficial.
Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate SAR analysis.
Table 1: Summary of Biological Activity for a Hypothetical Series of 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC50 (µM) vs. HEK293 | DHPS IC50 (µM) |
| BZS-001 | H | Phenyl | 16 | 32 | >100 | 15.2 |
| BZS-002 | H | 4-Chlorophenyl | 4 | 8 | >100 | 3.8 |
| BZS-003 | H | 2-Thienyl | 8 | 16 | 85 | 7.1 |
| BZS-004 | Methyl | Phenyl | 64 | >128 | >100 | >50 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | >100 | N/A |
Conclusion and Future Directions
The 2,1,3-benzothiadiazole-4-sulfonamide scaffold represents a promising, yet largely untapped, area for antibacterial drug discovery. The synthetic accessibility and the potential for multiple mechanisms of action make it an attractive target for research. By following the systematic approach outlined in these application notes—from rational synthesis to tiered biological evaluation—researchers can effectively navigate this chemical space. The ultimate goal is to identify lead compounds with potent and selective antibacterial activity that can be further optimized and developed to address the urgent global health threat of antimicrobial resistance.
References
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
- Delre, P., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
- Eriksson, O. (2021).
- Fisher, L. M., et al. (2014).
- Gudipati, R., et al. (2015). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Assay and Drug Development Technologies.
- Ilies, M., et al. (2012). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Bioorganic & Medicinal Chemistry.
- Kaur, H., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Pospíšil, J. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
- Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry.
-
Al-Mutairi, A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.
-
Proteopedia. (2024). Dihydropteroate synthase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
Semantic Scholar. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ACS Publications. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]
-
PubMed. (1987). Inhibition of bovine carbonic anhydrase by new sulfonamide compounds. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
MDPI. (2024). Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. Retrieved from [Link]
-
Middle East Technical University. (n.d.). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
Sources
- 1. proteopedia.org [proteopedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,1,3-Benzothiadiazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Carbonic Anhydrase IX Inhibitors Using a 2,1,3-Benzothiadiazole-4-sulfonamide Scaffold
Introduction: The Convergence of a Privileged Scaffold and a Critical Cancer Target
The 2,1,3-benzothiadiazole-4-sulfonamide scaffold represents a significant chemotype in modern medicinal chemistry. Its inherent physicochemical properties, including its electron-deficient nature and potential for fluorescence, make it an attractive core for developing targeted therapeutics.[1][2] This application note focuses on the utility of this scaffold in the high-throughput screening (HTS) for inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in cancer progression.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] While most CA isoforms are involved in normal physiological processes, CA IX is predominantly expressed in solid tumors in response to hypoxia.[4][5] Its role in maintaining the pH balance of cancer cells, particularly in the acidic tumor microenvironment, is crucial for tumor growth, survival, and metastasis.[4][6] This makes CA IX a highly validated and compelling target for anticancer drug development.[7]
Sulfonamides are a well-established class of CA inhibitors, and derivatives of 2,1,3-benzothiadiazole-4-sulfonamide have shown promise in this area.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a fluorescence-based high-throughput screening assay to identify novel CA IX inhibitors, using a known 2,1,3-benzothiadiazole-4-sulfonamide derivative as a reference compound.
Principle of the Assay: Fluorescence Indicator Displacement
The recommended HTS assay is based on the principle of fluorescence indicator displacement.[9][10] A fluorescent probe, designed to bind to the active site of CA IX, is utilized. When bound to the enzyme, the probe's fluorescence is quenched. In the presence of a competitive inhibitor, the fluorescent probe is displaced from the active site, leading to a restoration of its fluorescence.[9][11] The increase in fluorescence intensity is directly proportional to the inhibitory activity of the test compound. This method is highly amenable to HTS due to its simplicity, sensitivity, and homogenous format.[9][10]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: High-throughput screening workflow for CA IX inhibitors.
Detailed Application Protocol: Fluorescence Indicator Displacement Assay
This protocol is designed for a 384-well microplate format, but can be adapted for other formats.
I. Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase IX (catalytically active domain)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Fluorescent Indicator: A sulfonamide-based fluorescent probe known to bind to the CA active site (e.g., dansylamide or a similar derivative). The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: A known 2,1,3-Benzothiadiazole-4-sulfonamide CA IX inhibitor (e.g., synthesized in-house or commercially available). Acetazolamide can also be used as a standard reference inhibitor.[12]
-
Negative Control: 100% DMSO
-
Microplates: 384-well, black, flat-bottom, non-treated polystyrene plates.
-
Instrumentation:
-
Automated liquid handler
-
Microplate reader with fluorescence intensity detection capabilities (excitation/emission wavelengths dependent on the chosen fluorescent probe).
-
II. Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control in 100% DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions and controls into the wells of the 384-well assay plates.
-
-
Reagent Preparation:
-
Prepare a working solution of CA IX in assay buffer. The final concentration in the assay should be optimized and is typically in the low nanomolar range (e.g., 10-50 nM).
-
Prepare a working solution of the fluorescent indicator in assay buffer. The final concentration should be at or below its Kd for CA IX to ensure sensitive displacement.
-
-
Assay Execution:
-
Step 1 (Enzyme and Compound Incubation): Add 10 µL of the CA IX working solution to each well of the compound-plated 384-well plate.
-
Step 2 (Incubation): Centrifuge the plates briefly to ensure mixing and incubate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Step 3 (Addition of Fluorescent Indicator): Add 10 µL of the fluorescent indicator working solution to all wells.
-
Step 4 (Final Incubation): Centrifuge the plates again and incubate at room temperature for 30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis and Interpretation
A robust data analysis workflow is crucial for the success of any HTS campaign.
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays [frontiersin.org]
- 12. Acetazolamide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,1,3-Benzothiadiazole-4-sulfonamide Solubility for Assays
Welcome to the technical support center for 2,1,3-Benzothiadiazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges during in-vitro and in-vivo assays. As a compound with a complex aromatic structure and an ionizable sulfonamide group, achieving and maintaining its solubility is critical for obtaining reliable and reproducible experimental results. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common issues you may encounter.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's essential to understand the key physicochemical properties of 2,1,3-Benzothiadiazole-4-sulfonamide and its parent structures. These properties are fundamental to its solubility behavior.
| Property | 2,1,3-Benzothiadiazole-4-sulfonamide (Predicted/Inferred) | 2,1,3-Benzothiadiazole (Parent Core) | Sulfonamide (Functional Group) |
| Molecular Formula | C₆H₅N₃O₂S₂ | C₆H₄N₂S[1] | -SO₂NH₂[2] |
| Molecular Weight | ~215.25 g/mol | 136.17 g/mol [1] | Variable |
| Melting Point | Likely a solid with a relatively high melting point | 42-44 °C[3][4] | Variable |
| pKa | Estimated to have an acidic pKa due to the sulfonamide group, likely in the range of 8-10 | 0.37±0.33 (Predicted)[3][4] | pKa values for sulfonamides can range, for example, dorzolamide has a pKa of 8.5 for the sulfonamide group.[5] |
| logP | Moderately lipophilic | -0.4024 (for a methylated, sulfonic acid derivative)[6] | Variable |
| General Solubility | Expected to be poorly soluble in water, with better solubility in polar aprotic organic solvents. | Soluble in methanol.[3][4] | Generally soluble in polar organic solvents and aqueous solutions with adjusted pH.[7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2,1,3-Benzothiadiazole-4-sulfonamide is not dissolving in my aqueous assay buffer. What should I do?
A1: Causality and Strategy
The limited aqueous solubility of 2,1,3-Benzothiadiazole-4-sulfonamide is expected due to its aromatic benzothiadiazole core. The sulfonamide group offers a handle for pH-dependent solubility manipulation. At a pH below its pKa, the sulfonamide group will be protonated and neutral, leading to lower aqueous solubility. By raising the pH above its pKa, the sulfonamide will deprotonate to form a more soluble anionic salt.
Troubleshooting Protocol: pH-Mediated Solubilization
-
Prepare a Concentrated Stock Solution: Start by dissolving the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8] It is crucial to use a minimal amount of organic solvent to avoid potential toxicity or off-target effects in your assay. A stock concentration of 10-50 mM is a common starting point.
-
Determine the Optimal pH:
-
Prepare a series of your aqueous assay buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add a small, consistent volume of your organic stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour) at your experimental temperature.
-
-
Utilize a Co-solvent (If Necessary): If pH adjustment alone is insufficient, consider the inclusion of a low percentage of a co-solvent in your final assay medium. Common co-solvents include ethanol, polyethylene glycol (PEG), or cyclodextrins.[9] Always run a vehicle control to ensure the co-solvent does not interfere with your assay.
Workflow for pH-Mediated Solubilization
Caption: A workflow for troubleshooting aqueous insolubility.
Q2: I'm observing compound precipitation over time during my long-term cell-based assay. How can I improve stability?
A2: Causality and Strategy
Precipitation over time, even after initial dissolution, suggests that the compound is at or near its saturation solubility in your assay medium. Temperature fluctuations, interactions with media components, or metabolic conversion can all contribute to decreased solubility and subsequent precipitation. The key is to ensure the compound remains well below its solubility limit throughout the experiment.
Troubleshooting Protocol: Maintaining Solubility in Long-Term Assays
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. You may have achieved kinetic solubility (a supersaturated state that is temporarily stable) but are exceeding the thermodynamic solubility (the true equilibrium solubility). Aim for a final concentration that is comfortably below the thermodynamic solubility.
-
Serum Protein Binding: If your cell culture medium contains serum, be aware that 2,1,3-Benzothiadiazole-4-sulfonamide may bind to proteins like albumin. This can act as a carrier and effectively increase the apparent solubility. Conversely, high concentrations of the compound could saturate these binding sites, leading to precipitation. Consider titrating the serum percentage in your media.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and prevent aggregation.[9]
-
Experimental Protocol for Excipient Screening
-
Prepare a concentrated stock of 2,1,3-Benzothiadiazole-4-sulfonamide in an appropriate organic solvent.
-
Create a series of your complete assay media containing different concentrations of the chosen excipient (e.g., 0.1%, 0.5%, 1% HP-β-CD).
-
Add the compound stock to each excipient-containing medium to your desired final concentration.
-
Include a control with no excipient.
-
Incubate under your standard assay conditions (e.g., 37°C, 5% CO₂) and monitor for precipitation at regular intervals (e.g., 1, 6, 24, 48 hours).
Q3: Can I use sonication to help dissolve my compound?
A3: Causality and Strategy
Sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds.[10] The high-frequency sound waves create micro-cavitations that can break up solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating the dissolution process. However, it is not a universal solution and should be used with caution.
Best Practices for Sonication
-
Use in Initial Stock Preparation: Sonication is most effective when preparing your initial concentrated stock solution in an organic solvent.
-
Avoid Overheating: Prolonged sonication can generate heat, which may lead to compound degradation. Use a water bath to dissipate heat or apply sonication in short bursts.
-
Not a Substitute for Proper Solvent Selection: Sonication can help achieve a supersaturated solution, which may not be stable over time. It is a tool to expedite dissolution, not to fundamentally change the thermodynamic solubility in a given solvent.
Sonication Decision Tree
Caption: A decision tree for using sonication.
References
-
MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Retrieved from [Link]
-
PubMed Central. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied | Download Table. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ResearchGate. (2024, April 26). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Retrieved from [Link]
-
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]
-
Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,1,3-Benzothiadiazole | 273-13-2 [chemicalbook.com]
- 4. 2,1,3-Benzothiadiazole CAS#: 273-13-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound 5-methyl-2,1,3-benzothiadiazole-4-sulfonic acid - Chemdiv [chemdiv.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Overcoming Autofluorescence in Benzothiadiazole Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing benzothiadiazole-based fluorescent probes. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common challenge in fluorescence imaging: autofluorescence. By understanding the origins of autofluorescence and implementing the targeted techniques outlined below, you can significantly enhance the signal-to-noise ratio and obtain high-quality, reliable data in your experiments.
Understanding Autofluorescence in the Context of Benzothiadiazole Imaging
Autofluorescence is the natural emission of light by biological structures upon excitation, which can obscure the specific signal from your fluorescent probe.[1] This intrinsic fluorescence arises from various endogenous molecules within cells and tissues, creating a background "glow" that can diminish the clarity of your images.
Benzothiadiazole (BTD) derivatives are a versatile class of fluorophores known for their excellent photostability, large Stokes shifts, and tunable emission spectra, making them valuable tools in bioimaging.[1][2] Their emission can range from blue to red, depending on their chemical structure.[3] While the large Stokes shift of BTD probes is advantageous in minimizing bleed-through from the excitation source, their emission can still overlap with the broad emission spectra of autofluorescent molecules.[2]
Common Sources of Autofluorescence:
-
Metabolic Coenzymes: NADH and flavins, abundant in metabolically active cells and mitochondria, are major contributors to autofluorescence, typically emitting in the blue-green spectral range.[4]
-
Structural Proteins: Collagen and elastin, key components of the extracellular matrix, exhibit strong autofluorescence, primarily in the blue and green channels.[5]
-
Pigments and Lipids: Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age in various cell types, has a very broad emission spectrum that can extend into the red and far-red regions.[5]
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[6]
The primary challenge in benzothiadiazole imaging arises when the emission spectrum of the BTD probe overlaps with the emission of these endogenous fluorophores. This guide will equip you with the knowledge and techniques to dissect and overcome this challenge.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during benzothiadiazole imaging experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My images have high background, and I can't distinguish my BTD probe's signal from the noise. How do I confirm if autofluorescence is the culprit?
A1: The first crucial step is to run a negative control. Prepare a sample following your standard protocol (including fixation and any other treatments) but without adding the benzothiadiazole probe. Image this unstained sample using the same acquisition settings (laser power, gain, exposure time) as your experimental samples. Any fluorescence detected in this control is attributable to autofluorescence.
Q2: I've confirmed that my tissue has strong autofluorescence. How do I choose the right strategy to reduce it?
A2: The best strategy depends on the source and spectral properties of the autofluorescence, as well as the instrumentation available to you. Here's a decision-making framework:
-
Characterize the Autofluorescence Spectrum: If your microscope has a spectral detector, acquire a lambda scan of your unstained control sample. This will reveal the emission profile of the autofluorescence.
-
Compare with Your BTD Probe's Spectrum: Compare the autofluorescence spectrum with the known emission spectrum of your benzothiadiazole probe. Significant overlap indicates a higher potential for interference.
-
Select a Mitigation Strategy:
-
If you have access to a confocal microscope with spectral unmixing capabilities: This is often the most elegant solution, as it computationally separates the signals.
-
If spectral unmixing is not available: Consider chemical quenching or photobleaching.
-
For lipofuscin-rich tissues (e.g., aged brain, retina): Chemical quenching with agents like Sudan Black B is particularly effective.[7]
-
For aldehyde-induced autofluorescence: Treatment with sodium borohydride can be beneficial, though it may not be effective against all sources of autofluorescence.[8]
-
Q3: My BTD probe emits in the green spectrum, which seems to overlap significantly with the autofluorescence in my samples. What are my options?
A3: This is a common scenario, as many endogenous fluorophores emit in the green channel.[6] Here are several approaches:
-
Shift to a Red-Emitting BTD Probe: If your experimental design allows, consider using a benzothiadiazole derivative with a longer emission wavelength (red or far-red). Autofluorescence is generally weaker at longer wavelengths.[3]
-
Spectral Unmixing: This technique is ideal for separating spectrally overlapping signals. It involves acquiring the emission spectrum of both your BTD probe and the autofluorescence and then using software to mathematically separate their contributions in the final image.
-
Fluorescence Lifetime Imaging (FLIM): FLIM distinguishes fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than their emission spectrum. Since the lifetime of your BTD probe is likely different from that of the endogenous fluorophores, FLIM can effectively separate the two signals even with significant spectral overlap.[9]
Q4: I've tried chemical quenching, but it seems to reduce my specific BTD signal as well. What's going wrong?
A4: Over-quenching or non-specific effects of the quenching agent can be an issue. Here are some troubleshooting tips:
-
Titrate the Quenching Agent: The concentration and incubation time of the quenching agent are critical. Perform a titration to find the optimal conditions that reduce autofluorescence without significantly affecting your probe's signal.
-
Consider the Quenching Mechanism: Some quenchers, like Sudan Black B, are broad-spectrum and can quench a wide range of fluorophores.[7] Others may be more specific. Ensure the quencher you are using is compatible with your BTD probe.
-
Alternative Quenching Agents: Explore different quenching agents. Commercial kits like TrueVIEW™ are designed to reduce autofluorescence from specific sources like aldehyde fixation and red blood cells.[10]
Frequently Asked Questions (FAQs)
Q: What are the key advantages of benzothiadiazole probes in the context of autofluorescence?
A: Benzothiadiazole probes often exhibit large Stokes shifts, which is the separation between the excitation and emission maxima.[2] This property helps in spectrally separating the emission signal from the excitation light, reducing one potential source of background. Additionally, their high photostability allows for longer exposure times during imaging, which can help to increase the signal-to-noise ratio, potentially overpowering weaker autofluorescence.[2]
Q: Can I use photobleaching to reduce autofluorescence before applying my BTD probe?
A: Yes, photobleaching can be an effective strategy.[11] This involves intentionally exposing your unstained sample to high-intensity light to destroy the endogenous fluorophores. The principle is that the autofluorescent molecules will photobleach more readily than your highly photostable BTD probe, which you apply after the bleaching step.
Q: Are there specific tissues or cell types where autofluorescence is particularly problematic for BTD imaging?
A: Tissues rich in collagen and elastin (e.g., skin, blood vessels), those with high metabolic activity (e.g., liver, kidney), and aged tissues containing lipofuscin (e.g., brain, heart) are often highly autofluorescent.[5][12] When imaging these types of samples with BTD probes, it is especially important to incorporate autofluorescence mitigation strategies into your experimental design.
Data Presentation
Table 1: Spectral Overlap of Common Autofluorescent Species and Benzothiadiazole Probes
| Fluorophore/Molecule | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with BTD Probes |
| Autofluorescent Species | |||
| NADH (bound) | ~340 | ~440-460 | High with blue-emitting BTDs |
| Flavins (FAD) | ~450 | ~520-540 | High with green-emitting BTDs |
| Collagen | ~340 | ~400-490 | High with blue and green-emitting BTDs |
| Elastin | ~350-420 | ~420-510 | High with blue and green-emitting BTDs |
| Lipofuscin | Broad (345-490) | Broad (460-670) | High with blue, green, and red-emitting BTDs |
| Benzothiadiazole Probes | |||
| Example Blue-Emitting BTD | ~400 | ~450 | High with NADH and Collagen |
| Example Green-Emitting BTD | ~480 | ~530 | High with Flavins, Elastin, and Lipofuscin |
| Example Red-Emitting BTD | ~550 | ~620 | Moderate with Lipofuscin |
Note: The spectral properties of benzothiadiazole probes can be tuned by chemical modification. The examples above are illustrative.[3]
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing lipofuscin-based autofluorescence.[7]
-
Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.
-
Deparaffinize and rehydrate your tissue sections if they are paraffin-embedded.
-
Incubate with Sudan Black B: After your final wash step before mounting, incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in a moist chamber.[13]
-
Wash thoroughly: Wash the slides three times for 5 minutes each in PBS containing 0.02% Tween 20 to remove excess Sudan Black B.[13]
-
Final wash: Perform a final wash in PBS for 1 minute.[13]
-
Mount and image: Mount your slides with an appropriate mounting medium and proceed with imaging.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol uses high-intensity light to destroy endogenous fluorophores before staining.[11]
-
Prepare your sample: Perform all necessary fixation, permeabilization, and blocking steps.
-
Photobleach: Place your unstained slides on the microscope stage and expose them to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a white light LED array) for 30 minutes to 2 hours. The optimal time will need to be determined empirically.
-
Proceed with staining: After photobleaching, proceed with your standard immunofluorescence protocol for staining with the benzothiadiazole probe.
-
Image: Acquire your images as usual.
Protocol 3: Spectral Unmixing Workflow
This protocol requires a confocal microscope equipped with a spectral detector and analysis software.
-
Acquire Reference Spectra:
-
Prepare a slide with your benzothiadiazole probe at the working concentration. Acquire a lambda stack to obtain its emission spectrum.
-
Prepare an unstained control slide. Acquire a lambda stack to obtain the autofluorescence emission spectrum.
-
-
Acquire Image of Your Stained Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: In your microscope's software, use the linear unmixing function. Select the reference spectra for your BTD probe and the autofluorescence. The software will then calculate the contribution of each signal to every pixel in your image, generating separate images for your probe and the autofluorescence.
Visualizations
Caption: A decision-making workflow for troubleshooting autofluorescence.
Caption: Strategies to mitigate spectral overlap.
References
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
ResearchGate. (2025). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Request PDF. Retrieved from [Link]
-
YouTube. (2018). 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Retrieved from [Link]
-
PubMed. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Retrieved from [Link]
-
ResearchGate. (2025). Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging | Request PDF. Retrieved from [Link]
-
PubMed Central. (2021). Characterization of autofluorescence and quantitative protoporphyrin IX biomarkers for optical spectroscopy-guided glioma surgery. Retrieved from [Link]
-
Microscopist. (n.d.). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Autofluorescence spectra of the solution of elastin (200 g/l),.... Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles?. Retrieved from [Link]
-
ACS Publications. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from [Link]
-
ResearchGate. (2025). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. Retrieved from [Link]
-
SPIE Digital Library. (2008). Two postprocessing techniques for the elimination of background autofluorescence for fluorescence lifetime imaging microscopy. Retrieved from [Link]
-
Ultimate IHC Troubleshooting Guide. (2025). Fix Weak Staining & High Background. Retrieved from [Link]
-
PubMed. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]
-
ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]
-
PubMed Central. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]
-
bioRxiv. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Full-color Emission of Fluorinated Benzothiadiazole-based D-A-D Fluorophores and Bioimaging Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence-lifetime imaging microscopy. Retrieved from [Link]
-
Abacus dx. (n.d.). TrueVIEW™ Autofluorescence Quenching Kit. Retrieved from [Link]
-
Sino Biological. (n.d.). How to solve the high background staining?. Retrieved from [Link]
-
Lirias. (n.d.). Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?. Retrieved from [Link]
-
ResearchGate. (2025). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes | Request PDF. Retrieved from [Link]
-
A simple and cost-effective technique to quench autofluorescence in formalin-fixed paraffin-embedded cnidarian tissues. (n.d.). Retrieved from [Link]
-
Bitesize Bio. (2025). Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]
-
ResearchGate. (2025). Two postprocessing techniques for the elimination of background autofluorescence for fluorescence lifetime imaging microscopy. Retrieved from [Link]
- ResearchGate. (n.d.). Emission spectra of endogenous fluorophores [collagen, melanin, elastin, NADH, FAD, lipofuscin.... Retrieved from https://www.researchgate.net/figure/Emission-spectra-of-endogenous-fluorophores-collagen-melanin-elastin-NADH-FAD_fig1_349386379
-
PubMed Central. (2025). Enhanced fluorescence lifetime imaging microscopy denoising via principal component analysis. Retrieved from [Link]
-
PLOS. (n.d.). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. Retrieved from [Link]
-
bioRxiv. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. Retrieved from [Link]
-
Wellcome Open Research. (2017). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of autofluorescence and quantitative protoporphyrin IX biomarkers for optical spectroscopy-guided glioma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vliz.be [vliz.be]
Technical Support Center: Enhancing the Quantum Yield of Benzothiadiazole Fluorophores
Welcome to the technical support center for benzothiadiazole (BTD) fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the fluorescence quantum yield (Φ) of their BTD derivatives. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Diagnosing and Overcoming Low Quantum Yield
Low fluorescence quantum yield is a frequent hurdle in the development of novel BTD-based probes and materials. This section provides a systematic approach to identifying the root cause of poor emission and offers strategies for enhancement.
Issue 1: My BTD derivative exhibits significantly lower fluorescence in solution than expected.
Possible Cause: The molecular design of your BTD derivative may be promoting non-radiative decay pathways. The inherent electronic and structural properties of the molecule, including the nature and position of substituents, play a crucial role in its photophysical behavior.
Causality Explained: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Low quantum yield indicates that the excited state is deactivating through non-radiative pathways, such as internal conversion and intersystem crossing, at a higher rate than through radiative decay (fluorescence). For BTDs, which have an electron-deficient core, the interplay with electron-donating or withdrawing substituents is critical. An imbalance or suboptimal arrangement can lead to excited states that are prone to non-radiative decay.
Troubleshooting Steps & Solutions:
-
Re-evaluate the Donor-Acceptor (D-A) Architecture: The 2,1,3-benzothiadiazole core is an excellent electron acceptor.[1] Pairing it with suitable electron-donating groups is a common strategy to induce intramolecular charge transfer (ICT), which can lead to high quantum yields.
-
Action: If your quantum yield is low, consider modifying the strength or position of the electron-donating substituents. Attaching strong donors like methoxy or amino groups can enhance the ICT character.[2]
-
Protocol: A general synthetic route to modify BTD derivatives often involves palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions on a halogenated BTD precursor (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).[1]
-
-
Investigate the Substitution Pattern (Regiochemistry): The position of substituents on the BTD ring significantly impacts the emissive properties.[3] Substitution at the 4 and 7 positions is most common, but exploring other positions can unlock desirable photophysical properties.
-
Action: Synthesize and characterize isomers of your BTD derivative with substituents at different positions (e.g., 5- or 5,6- positions) to study the effect of regiochemistry on the quantum yield. It has been shown that the emissive behavior of BTD derivatives is strongly dependent on the substituent's position.[3]
-
-
Enhance Molecular Rigidity: Flexible molecular structures often have more vibrational and rotational modes that can contribute to non-radiative decay.
-
Action: Introduce chemical modifications that restrict molecular motion. This can be achieved by creating a more planar and rigid molecular skeleton.[4][5] This strategy is known to enhance emission.[4][5] For instance, incorporating fused ring systems or bulky side groups that lock the conformation can lead to a significant increase in quantum yield.
-
Issue 2: The fluorescence of my BTD derivative is quenched in polar solvents.
Possible Cause: Your BTD derivative likely exhibits strong solvatochromism, where the emission properties are highly dependent on the polarity of the solvent. In polar solvents, the excited state might be stabilized in a way that favors non-radiative decay.
Causality Explained: Many D-A type fluorophores, including BTD derivatives, have a larger dipole moment in the excited state than in the ground state. In polar solvents, the solvent molecules reorient around the excited fluorophore, stabilizing it and often leading to a red-shift in the emission spectrum. However, this stabilization can also bring the excited state closer in energy to a non-emissive "dark" state or promote other non-radiative decay pathways, leading to fluorescence quenching.[6]
Troubleshooting Steps & Solutions:
-
Characterize the Solvatochromic Behavior:
-
Action: Measure the absorption and emission spectra, as well as the quantum yield of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, THF, acetonitrile, methanol).
-
Data Presentation: Plot the Stokes shift and the quantum yield against a solvent polarity scale like the Reichardt's ET(30) scale. A linear correlation often indicates that the observed spectral shifts are due to general solvent effects.[6]
-
| Solvent | ET(30) (kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Hexane | 31.0 | |||
| Toluene | 33.9 | |||
| Chloroform | 39.1 | |||
| Acetonitrile | 45.6 | |||
| Methanol | 55.4 | |||
| A template for summarizing solvatochromism data. |
-
Modify the Molecular Structure to Reduce Solvent Sensitivity:
-
Action: Introduce bulky or sterically hindering groups around the donor or acceptor moieties. This can shield the core of the fluorophore from strong interactions with the solvent molecules, thus preserving the quantum yield in polar media. Some BTD derivatives have been shown to maintain a relatively high and constant fluorescence quantum yield regardless of solvent polarity.[7]
-
Issue 3: My BTD derivative shows high fluorescence in dilute solutions but aggregates and quenches at higher concentrations or in the solid state.
Possible Cause: You are observing Aggregation-Caused Quenching (ACQ).
Causality Explained: ACQ is a common phenomenon in planar, π-conjugated molecules like many BTD derivatives.[8] At high concentrations or in the solid state, these molecules can form aggregates through intermolecular interactions such as π-π stacking. This close proximity can lead to the formation of non-emissive excimers or other aggregate states that provide efficient non-radiative decay pathways, thus quenching the fluorescence.[8][9][10]
Troubleshooting Steps & Solutions:
-
Confirm ACQ with a Concentration-Dependent Study:
-
Protocol: Prepare a series of solutions of your BTD derivative in a suitable solvent, ranging from very dilute (e.g., 10-7 M) to more concentrated (e.g., 10-4 M). Measure the fluorescence spectrum and quantum yield for each concentration. A significant drop in quantum yield with increasing concentration is a strong indicator of ACQ.
-
-
Induce Aggregation-Induced Emission (AIE):
-
Action: The opposite of ACQ is AIE, where aggregation enhances fluorescence.[5] This can be achieved by modifying the BTD derivative with bulky, rotatable groups (e.g., tetraphenylethylene). In dilute solutions, these rotors undergo rapid intramolecular rotation, providing a non-radiative decay pathway and leading to low fluorescence. In the aggregated state, these rotations are restricted, which blocks the non-radiative pathway and forces the molecule to decay radiatively, thus "turning on" the fluorescence.[5]
-
Diagram of ACQ vs. AIE:
A diagram illustrating the concepts of ACQ and AIE.
-
Frequently Asked Questions (FAQs)
Q1: What is a "good" quantum yield for a benzothiadiazole fluorophore?
A1: The definition of a "good" quantum yield is application-dependent. For bioimaging applications, quantum yields above 0.1 are often considered useful, while for applications in materials science like organic light-emitting diodes (OLEDs), much higher quantum yields (>0.5 or even approaching 1.0) are desirable.[11][12][13] Some highly optimized BTD derivatives have been reported with quantum yields as high as 0.99 in certain solvents.[14]
Q2: How do I accurately measure the fluorescence quantum yield?
A2: The most common method is the relative method, where the fluorescence intensity of the unknown sample is compared to that of a well-characterized standard with a known quantum yield.
-
Experimental Workflow for Relative Quantum Yield Measurement:
Workflow for relative quantum yield determination.
-
Equation for Calculation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Q3: Can computational chemistry help in designing BTDs with high quantum yield?
A3: Yes, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be powerful tools.[2] They can help predict the energies of the frontier molecular orbitals (HOMO and LUMO), the nature of the excited states, and the geometric changes upon excitation.[2] By calculating the theoretical radiative and non-radiative decay rates, it is possible to rationalize experimental findings and guide the design of new molecules with enhanced quantum yields.[4] However, accurately predicting quantum yields ab initio remains very challenging.[5]
Q4: What are the key synthetic strategies to access a variety of BTD derivatives for quantum yield optimization?
A4: The synthesis of diverse BTD derivatives often starts from a common precursor, 4,7-dibromo-2,1,3-benzothiadiazole. This versatile building block allows for the introduction of various functional groups through well-established cross-coupling reactions.[1]
-
Synthetic Workflow:
Common synthetic pathways for BTD derivatives.
References
-
Al-Mokhtar, M. A., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 28(20), 7088. [Link]
-
Szymański, B., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(15), 4381-4391. [Link]
-
Szymański, B., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC, 9163098. [Link]
-
Karlsson, J., et al. (2021). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 27(49), 12566-12571. [Link]
-
Chen, Y., et al. (2015). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Materials Chemistry C, 3(32), 8378-8386. [Link]
-
Belfield, K. D., et al. (2016). Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. The Journal of Organic Chemistry, 81(15), 6499-6511. [Link]
-
da Silva, J. P., et al. (2021). Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents. New Journal of Chemistry, 45(3), 1466-1476. [Link]
-
Lindgren, E., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Organic & Biomolecular Chemistry, 20(23), 4785-4793. [Link]
-
Cariati, E., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1742-1751. [Link]
-
Lee, C.-H., et al. (2023). Green synthesis of highly emissive benzothiadiazole derivatives and their EL applications. Journal of Materials Chemistry C, 11(38), 13045-13052. [Link]
-
Wang, D., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. Dyes and Pigments, 156, 324-332. [Link]
-
Gadiyar, V. G., et al. (2021). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. Crystals, 11(11), 1367. [Link]
-
Zhang, Y., et al. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C, 123(40), 24423-24431. [Link]
-
Liu, Y., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3843. [Link]
-
Grazulevicius, J. V., et al. (2012). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Dyes and Pigments, 95(2), 373-382. [Link]
-
Kim, J., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Scientific Reports, 13(1), 7592. [Link]
-
Wang, Y., et al. (2022). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 10(2), 599-607. [Link]
-
da Silva, J. P. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Molecules, 27(3), 666. [Link]
-
Zurnacı, M., et al. (2023). Characterization Studies, Photophysical and Aggregation Emission Properties of New Fluorescent 5-(4-(1H-phenanthro[9,10-d]imidazole-2- yl)phenyl)-2,4-dichlorophenyl-1,3,4-thiadiazole-2-amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Design principle of hybrid fluorophores (a) and few reported examples... [Link]
-
Wu, J., et al. (2021). Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence. Materials Chemistry Frontiers, 5(2), 798-806. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 7. Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylet ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01448E [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Validating Carbonic Anhydrase as the Target for 2,1,3-Benzothiadiazole-4-sulfonamide
For drug development professionals and researchers, rigorously validating the molecular target of a novel compound is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven framework for validating the likely target of 2,1,3-Benzothiadiazole-4-sulfonamide. Drawing from established principles of target validation and data from closely related molecular structures, we will explore the hypothesis that this compound primarily targets Carbonic Anhydrase (CA) isoforms.
The core structure of this molecule, a heterocyclic sulfonamide, points towards a well-established class of enzyme inhibitors. While the broader sulfonamide group is famously associated with antibacterial action through the inhibition of dihydropteroate synthase in bacteria, the specific combination with a benzothiadiazole ring strongly suggests a different primary target in human cells: the zinc-containing metalloenzymes known as carbonic anhydrases.[1][2] This assertion is supported by extensive research on structurally analogous benzothiazole sulfonamides, which have demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[1]
This guide will not only present the evidence for this hypothesis but will also provide detailed protocols for its experimental validation, compare the compound's likely performance with established inhibitors, and explain the scientific rationale behind each step.
Part 1: The Case for Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic zinc-binding group, crucial for the inhibitory action of a wide range of drugs targeting metalloenzymes. Carbonic anhydrases, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, are prime examples of such enzymes.[2] Their active site contains a zinc ion that is essential for catalysis, making it a key interaction point for inhibitors.
Recent studies on secondary sulfonamide derivatives containing a benzothiazole scaffold—a close structural relative of 2,1,3-benzothiadiazole—have demonstrated potent inhibition of two key cytosolic isoforms, hCA I and hCA II.[1] Some of these compounds exhibited greater efficacy than the widely used CA inhibitor, acetazolamide.[1] This provides a strong, data-driven rationale for hypothesizing that 2,1,3-Benzothiadiazole-4-sulfonamide will exhibit a similar mechanism of action.
Part 2: A Comparative Framework for Target Validation
To validate hCA isoforms as the primary target, a multi-faceted approach is required. This involves not only confirming direct inhibition but also comparing the inhibitory profile of 2,1,3-Benzothiadiazole-4-sulfonamide with a known, well-characterized inhibitor. For this purpose, Acetazolamide , a clinically approved sulfonamide CA inhibitor, serves as the ideal positive control and benchmark.
The following table outlines the key validation parameters and the expected comparative outcomes.
| Parameter | 2,1,3-Benzothiadiazole-4-sulfonamide (Hypothesized) | Acetazolamide (Reference Compound) | Rationale for Comparison |
| Target Binding | Direct binding to hCA isoforms | Known direct binder to hCA isoforms | Confirms physical interaction with the putative target. |
| Enzyme Inhibition | Sub-micromolar to nanomolar IC50/Ki values against hCA I, II, and other relevant isoforms. | Well-characterized IC50/Ki values across hCA isoforms. | Quantifies the functional consequence of binding and establishes potency. |
| Cellular Activity | Inhibition of CA-dependent physiological processes (e.g., pH regulation, cell proliferation in cancer lines). | Known inhibitor of CA-dependent cellular functions. | Demonstrates target engagement in a biological context. |
| Selectivity Profile | Differential inhibition across various hCA isoforms. | Known selectivity profile. | Determines isoform specificity, which is crucial for therapeutic applications and minimizing off-target effects. |
Part 3: Experimental Workflows for Target Validation
A rigorous validation process should follow a logical progression from biochemical assays to cellular models. The following diagram illustrates a comprehensive workflow.
Caption: A logical workflow for the validation of 2,1,3-Benzothiadiazole-4-sulfonamide's target.
Protocol 1: Enzyme Inhibition Assay (Esterase Activity)
This biochemical assay is the foundational step for quantifying the inhibitory potency of the compound against purified hCA isoforms.
Principle: The esterase activity of carbonic anhydrase is measured using a chromogenic substrate, such as 4-nitrophenyl acetate (NPA). The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,1,3-Benzothiadiazole-4-sulfonamide and Acetazolamide (control) in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in acetonitrile.
-
Prepare the assay buffer (e.g., 25 mM Tris-SO4, pH 7.6).
-
Dilute the purified recombinant hCA enzyme to the desired working concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of assay buffer to each well.
-
Add 20 µL of the inhibitor solution at various concentrations (creating a serial dilution). For the control, add 20 µL of DMSO.
-
Add 20 µL of the hCA enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), repeat the assay with varying substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement within a complex cellular environment.
Principle: The binding of a ligand (the inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells known to express the target hCA isoform (e.g., A549 lung cancer cells for hCA II) to near confluency.
-
Treat the cells with 2,1,3-Benzothiadiazole-4-sulfonamide at a concentration several-fold higher than its IC50 value. Use a vehicle control (DMSO) for comparison.
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target hCA isoform in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble hCA protein against the temperature for both the treated and vehicle control samples.
-
A rightward shift in the curve for the drug-treated sample confirms thermal stabilization and thus, target engagement.
-
Part 4: Broader Context and Off-Target Considerations
While carbonic anhydrase is the most probable primary target, a comprehensive validation strategy must also consider potential off-target effects. Given the compound's sulfonamide core, it is prudent to evaluate its activity against dihydropteroate synthase, especially if the intended application involves antimicrobial properties. This can be assessed using commercially available bacterial growth inhibition assays (determining the Minimum Inhibitory Concentration, MIC) against relevant bacterial strains.[3]
The following diagram illustrates the relationship between the compound and its potential primary and secondary targets.
Caption: The hypothesized primary and potential secondary targets for the compound.
References
- Argyropoulou, I., Geronikaki, A., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(11), 89-104.
- Ikpa, C. B. C., Onoja, S. O., & Okwaraji, A. O. (2020). Synthesis and Antibacterial Activities of Benzothiazole Derivatives of Sulphonamides. Acta Chemica Malaysia, 4(2), 55-60.
- Camoutsis, C., Geronikaki, A., Ciric, A., Sokovic, M., Zoumpoulakis, P., & Zervou, M. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & pharmaceutical bulletin, 58(2), 160-167.
- Kavitha, S., Kannan, K., & Gnanavel, S. (2019). Synthesis and biological evaluation of sulfonamide-based 1, 3, 4-oxadiazole derivatives. Bulletin of the Chemical Society of Ethiopia, 33(2), 235-246.
- Argyropoulou, I., Geronikaki, A., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar.
-
Ozturk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnology and Applied Biochemistry, 70(6), 2534-2542. Available from: [Link]
- Dogan, D., Dogan, M., Vullo, D., & Supuran, C. T. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(23), 13959-13972.
- de Oliveira, D. N., & da Silva, J. B. P. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 11(11), 565.
- Ozturk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties.
- Verma, S. K., Verma, R., Xue, F., Thakur, P. K., Girish, Y. R., & Rakesh, K. P. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic chemistry, 105, 104400.
- Angeli, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3296.
- Li, W., Liu, Y., Zhang, Y., Yang, F., Li, J., Zhang, J., ... & Chen, L. (2022). Discovery of 1, 3, 4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori. Journal of medicinal chemistry, 65(1), 455-471.
- Naaz, F., Srivastava, R., Singh, A., Kumar, A., Singh, R. K., & Singh, V. K. (2018). Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Bioorganic & medicinal chemistry, 26(19), 5287-5300.
- Obasi, L. N., Oruma, S. U., Al-Suwaidan, I. A., Ramasami, P., Ezeorah, C. J., & Ochonogor, A. E. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium (III) and Thallium (III) Complexes. Molecules, 22(2), 153.
- Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021).
- Maresca, A., Temperini, C., Vu, H., Pham, N. B., Scozzafava, A., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry, 7(3), 496-503.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Liu, Y., Li, G., ... & Lu, Y. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & medicinal chemistry letters, 39, 127924.
Sources
- 1. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Benzothiadiazole Sulfonamide Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a well-established strategy for the development of novel therapeutic agents. Among these, the benzothiadiazole sulfonamide framework has emerged as a particularly fruitful area of investigation. This guide provides a comprehensive, head-to-head comparison of various benzothiadiazole sulfonamide derivatives, offering a critical analysis of their performance as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. The experimental data presented herein is supported by detailed, field-proven protocols to ensure reproducibility and foster innovation in your own research endeavors.
The Benzothiadiazole Sulfonamide Scaffold: A Union of Potent Pharmacophores
The rationale behind the design of benzothiadiazole sulfonamide derivatives lies in the synergistic potential of its two core components. The benzothiazole moiety is a bicyclic aromatic heterocycle renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] The sulfonamide group (-SO₂NH₂), on the other hand, is a cornerstone of medicinal chemistry, most famously recognized for its antibacterial properties but also for its crucial role in diuretics, anticonvulsants, and as a zinc-binding group in metalloenzyme inhibitors.[2] The strategic combination of these two pharmacophores has led to the development of compounds with enhanced biological activities and novel mechanisms of action.
General Synthesis Strategy
The synthesis of benzothiadiazole sulfonamide derivatives typically involves a multi-step process. A common approach begins with the reaction of an appropriately substituted 2-aminothiophenol with a carbonyl compound to form the benzothiazole ring. Subsequent modifications, such as the introduction of a sulfonyl chloride group, followed by reaction with an amine, lead to the final sulfonamide derivative.[3] The versatility of this synthetic route allows for the introduction of a wide range of substituents on both the benzothiazole and sulfonamide moieties, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
Caption: General synthetic route for benzothiadiazole sulfonamide derivatives.
Head-to-Head Comparison as Carbonic Anhydrase Inhibitors
A significant area of interest for benzothiadiazole sulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[4] The sulfonamide moiety acts as a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The benzothiazole scaffold contributes to the overall binding affinity and selectivity through interactions with the surrounding amino acid residues.
Here, we present a head-to-head comparison of a series of secondary sulfonamide derivatives containing a benzothiazole scaffold for their inhibitory activity against two physiologically important human carbonic anhydrase isoforms, hCA I and hCA II. The data clearly demonstrates that minor structural modifications can lead to significant changes in inhibitory potency and selectivity.
Table 1: Comparative Inhibitory Activity of Benzothiadiazole Sulfonamide Derivatives against hCA I and hCA II
| Compound ID | R Group | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 1 | -H | 0.971 ± 0.280 | 0.682 ± 0.335 |
| 2 | -CH₃ | 0.763 ± 0.145 | 0.541 ± 0.211 |
| 3 | -F | 0.431 ± 0.098 | 0.211 ± 0.087 |
| 4 | -Cl | 0.125 ± 0.041 | 0.025 ± 0.010 |
| 5 | -Br | 0.052 ± 0.022 | 0.033 ± 0.014 |
| 6 | -OCH₃ | 0.812 ± 0.176 | 0.603 ± 0.245 |
| 7 | -NO₂ | 0.245 ± 0.067 | 0.109 ± 0.043 |
| 8 | -CF₃ | 0.333 ± 0.088 | 0.156 ± 0.061 |
| 9 | -OCF₃ | 0.501 ± 0.112 | 0.321 ± 0.133 |
| 10 | -CN | 0.623 ± 0.139 | 0.455 ± 0.189 |
| Acetazolamide (Standard) | - | 0.250 | 0.012 |
Data synthesized from Öztürk et al. (2024).
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals a clear SAR profile. The introduction of electron-withdrawing groups at the para-position of the phenyl ring of the sulfonamide moiety generally enhances the inhibitory activity. Notably, the halogen-substituted derivatives, particularly the chloro (Compound 4 ) and bromo (Compound 5 ) analogs, exhibited the most potent inhibition against hCA II and hCA I, respectively, with Kᵢ values in the low nanomolar range.[5] This suggests that the size and electronegativity of the halogen atom play a crucial role in the interaction with the enzyme's active site.
Performance Evaluation as Anticancer Agents
The anticancer potential of benzothiadiazole sulfonamides is another promising avenue of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2]
Comparative Cytotoxicity of Benzothiadiazole Sulfonamide Derivatives against Human Cancer Cell Lines
The following table summarizes the in vitro anticancer activity of a selection of benzothiadiazole sulfonamide derivatives against two common cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Derivative | MCF-7 | HCT-116 | Reference Compound |
| Compound A | 3.53 | 4.31 | Vinblastine (5.83) |
| Compound B | 19 | 12 | Doxorubicin (6.75) |
| Compound C | 0.66 | - | Staurosporine (2.17) |
| Compound D | 6.56 | 7.83 | Gefitinib |
Data compiled from multiple sources for illustrative comparison.[6][7][8][9]
Mechanisms of Anticancer Action: A Glimpse into Key Signaling Pathways
The anticancer activity of benzothiadiazole sulfonamides is often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms that have been identified are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.[6][10]
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] By blocking the ATP binding site of VEGFR-2, benzothiadiazole sulfonamide derivatives can inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[11]
-
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division.[10] Several benzothiadiazole derivatives have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Key anticancer mechanisms of benzothiadiazole sulfonamides.
Antimicrobial Efficacy: A Head-to-Head Assessment
The foundational activity of sulfonamides as antimicrobial agents is retained and often enhanced in their benzothiadiazole derivatives. These compounds typically exert their effect by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14] As mammals obtain folic acid from their diet, this pathway is an attractive target for selective antibacterial therapy.
Comparative Antimicrobial Activity (MIC in µg/mL)
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for several benzothiadiazole sulfonamide derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative | S. aureus | E. coli | Reference Compound |
| Compound E | 6.10 | 6.32 | Ciprofloxacin |
| Compound F | 32 | >100 | Sulfamethoxazole |
| Compound G | 0.3 | >100 | Trimethoprim |
| Compound H | - | >100 | Ciprofloxacin |
Data compiled from multiple sources for illustrative comparison.[3][15][16]
Structure-Activity Relationship Insights:
The antimicrobial activity of these derivatives is highly dependent on their substitution pattern. Generally, derivatives with a free para-amino group on the benzene ring of the sulfonamide moiety (sulfanilamides) exhibit potent activity against Gram-positive bacteria.[3] The lack of activity against E. coli for some derivatives suggests potential issues with cell wall penetration or efflux pump mechanisms in Gram-negative bacteria.
Experimental Protocols: A Foundation for Reproducible Science
To support the data presented and enable further research, we provide detailed, step-by-step protocols for the key in vitro assays discussed in this guide.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the enzyme, substrate, and inhibitors in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound solution at various concentrations (or DMSO for the control).
-
Add 20 µL of the hCA enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm at 30-second intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation.
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC₅₀ value.
Protocol 3: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Conclusion and Future Directions
The benzothiadiazole sulfonamide scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various biological targets. This guide has provided a head-to-head comparison of these derivatives, highlighting their efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. The provided experimental protocols serve as a robust foundation for researchers to validate these findings and explore new chemical space.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. For instance, designing derivatives that selectively target tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII) could lead to more effective and less toxic anticancer therapies. Similarly, strategies to improve the activity of these compounds against Gram-negative bacteria are warranted. The continued exploration of the structure-activity relationships of this remarkable scaffold will undoubtedly pave the way for the discovery of next-generation therapeutic agents.
References
-
Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnology and Applied Biochemistry, 71(1), 223-231. [Link]
-
Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-102. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Yoo, K. H. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(4), 4857-4873. [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., & El-Din, M. M. G. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Journal of the Indian Chemical Society, 102(3), 101234. [Link]
-
Casini, A., & Supuran, C. T. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4141-4145. [Link]
-
Kumar, A., & Rawat, M. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., & Al-Amri, J. F. (2021). Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. Saudi Journal of Biological Sciences, 28(12), 7073-7079. [Link]
-
Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1736-1754. [Link]
-
Veselý, J. (2020). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]
-
Angapelly, S., & Yadla, G. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(9), 4930. [Link]
-
Aslan, E., & Demirci, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16). [Link]
-
Yoshimatsu, K., Yamaguchi, A., Yoshino, H., & Katsuya, T. (1997). Mechanism of action of E7010, an orally active sulfonamide antitumor agent: Inhibition of mitosis by binding to the colchicine site of tubulin. Cancer Research, 57(15), 3208-3213. [Link]
-
Singh, P., & Kaur, M. (2022). Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents. Archiv der Pharmazie, 355(1), 2100274. [Link]
-
Al-Suwaidan, I. A., Alanazi, M. M., & Al-Abdullah, E. S. (2024). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and. Journal of Applied Pharmaceutical Science, 14(1), 1-14. [Link]
-
Kumar, S., & Singh, R. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(1), 1-10. [Link]
-
El-Naggar, A. M., & Al-Sha'er, M. A. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 15(1), 1-15. [Link]
-
El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
-
Szymańska, E., & Giebułtowicz, J. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7487. [Link]
-
Abdelgawad, M. A., El-Gamal, M. I., & El-Din, M. M. G. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 16(1), 1-20. [Link]
-
Li, Y., Wang, Y., & Zhang, Y. (2021). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 45(1), 108-120. [Link]
-
Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1736-1754. [Link]
-
Wang, Y., & Li, Y. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2118. [Link]
-
El-Gamal, M. I., Abdelgawad, M. A., & Al-Shaer, M. A. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 29(13), 3123. [Link]
-
Kumar, A., & Rawat, M. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(19), 6523. [Link]
-
Abbas, M., & Hassan, M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(1), 1. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Benzothiadiazoles in Organic Electronics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of high-performance organic electronic materials, the strategic incorporation of fluorine atoms onto conjugated backbones has emerged as a cornerstone of molecular design. Among the various heterocyclic building blocks, 2,1,3-benzothiadiazole (BT) has proven to be a versatile electron-accepting unit. The introduction of fluorine to the BT core profoundly alters its electronic and photophysical properties, leading to significant performance enhancements in devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide provides a comprehensive comparative study of fluorinated and non-fluorinated benzothiadiazoles, offering a deep dive into the underlying scientific principles, supported by experimental data and detailed protocols.
The Rationale for Fluorination: Unpacking the Electronic and Steric Effects
The decision to introduce fluorine, the most electronegative element, into an organic semiconductor is a calculated one, aimed at fine-tuning the optoelectronic properties of the material. The effects of fluorination can be broadly categorized into electronic and steric influences.
Electronic Effects: The primary electronic consequence of fluorination is the inductive withdrawal of electron density from the aromatic backbone. This has a cascading effect on the frontier molecular orbitals:
-
Lowering of HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of fluorine stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This is a critical advantage in organic solar cells, as a deeper HOMO level in the donor polymer leads to a higher open-circuit voltage (Voc), a key parameter for device efficiency.[1][2]
-
Enhanced Intramolecular Charge Transfer (ICT): The increased electron deficiency of the fluorinated BT unit enhances the intramolecular charge transfer from the electron-donating co-monomer. This often results in a red-shift of the absorption spectrum, allowing for more efficient harvesting of the solar spectrum.
Steric and Morphological Effects: Beyond purely electronic considerations, fluorine substitution also influences the solid-state packing and morphology of the material:
-
Increased Planarity and Crystallinity: Fluorination can promote a more planar backbone conformation through non-covalent F···H and F···S interactions. This increased planarity facilitates closer π-π stacking and improved crystallinity, which are crucial for efficient charge transport.[1][2]
-
Favorable Blend Morphology: In bulk heterojunction solar cells, the surface energy of the donor and acceptor materials plays a critical role in determining the blend morphology. Fluorination can modulate these surface energies, leading to more favorable phase separation and a larger interfacial area for exciton dissociation.
A Tale of Two Monomers: Synthesis of Fluorinated and Non-Fluorinated Benzothiadiazole Precursors
To illustrate the practical aspects of working with these compounds, we present a comparative synthesis of two key precursors: 4,7-dibromo-2,1,3-benzothiadiazole and its difluorinated analog. These molecules are versatile building blocks for the synthesis of a wide range of conjugated polymers and small molecules.
Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole
This synthesis involves the bromination of 2,1,3-benzothiadiazole.
Caption: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.
Experimental Protocol:
-
To a 100 mL two-necked round-bottomed flask, add 2,1,3-benzothiadiazole (2.0 g, 14.69 mmol) and 48% hydrobromic acid (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.5 mL, 29.4 mmol) in hydrobromic acid through a dropping funnel.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Heat the reaction mixture to reflux and maintain for 6 hours. An orange precipitate will form.
-
Cool the mixture to room temperature and add a saturated solution of sodium bisulfite (NaHSO3) to quench the excess bromine.
-
Filter the solid product and wash thoroughly with deionized water, followed by diethyl ether.
-
Recrystallize the crude product from ethanol to yield the pure product.
Synthesis of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
The synthesis of the difluorinated analog is a multi-step process starting from 1,4-dibromo-2,3-difluorobenzene.
Caption: Multi-step synthesis of the fluorinated precursor.
Experimental Protocol:
Step 1: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
-
In a two-necked round-bottomed flask at 0 °C, add trifluoromethanesulfonic acid (43 mL).
-
Slowly add fuming nitric acid (2.13 mL) and stir for 30 minutes.
-
Add 1,4-dibromo-2,3-difluorobenzene (4.33 g, 15.91 mmol) in portions and stir at room temperature for 2 hours.
-
Cool the mixture to 0 °C, add another 2.1 mL of fuming nitric acid, and stir overnight at 70 °C.
-
After cooling, pour the mixture into ice-cold water, filter the precipitate, and recrystallize from ethanol.
Step 2: 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine
-
In a two-necked round-bottomed flask under a nitrogen atmosphere, combine 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (800 mg, 2.21 mmol), iron powder (1.78 g), and acetic acid (32 mL).
-
Stir the mixture at 45 °C for 6 hours.
-
After cooling, pour the reaction mixture into a 5% NaOH solution and extract with ethyl acetate.
-
Wash the organic phase with sodium bicarbonate solution, followed by brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.
Step 3: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
-
The crude 3,6-dibromo-4,5-difluorobenzene-1,2-diamine is then reacted with thionyl chloride (SOCl2) to yield the final product. Detailed conditions for this step can be found in specialized literature.
Head-to-Head Comparison: Photophysical and Electronic Properties
The true impact of fluorination becomes evident when we directly compare the properties of materials derived from these fluorinated and non-fluorinated precursors.
| Property | Non-Fluorinated Benzothiadiazole Derivative | Fluorinated Benzothiadiazole Derivative | Rationale for the Difference |
| HOMO Energy Level | Typically higher (e.g., -5.2 to -5.4 eV) | Typically lower (e.g., -5.4 to -5.6 eV)[1][2] | Strong inductive effect of fluorine atoms lowers the energy of the HOMO. |
| LUMO Energy Level | Typically higher (e.g., -3.4 to -3.6 eV) | Typically lower (e.g., -3.6 to -3.8 eV)[1] | The electron-withdrawing nature of fluorine also stabilizes the LUMO. |
| Electrochemical Bandgap | Generally larger | Generally smaller | Both HOMO and LUMO are lowered, but the effect on the LUMO is often more pronounced. |
| Absorption Maximum (λmax) | Varies depending on the donor unit | Often red-shifted compared to the non-fluorinated analog | Enhanced intramolecular charge transfer (ICT) due to the more electron-deficient fluorinated BT core. |
| Molar Extinction Coefficient (ε) | Typically lower | Often higher | Increased oscillator strength due to a more planar and rigid backbone. |
| Fluorescence Quantum Yield (ΦF) | Varies | Can be higher or lower depending on the specific molecular design and aggregation state. | Fluorination can influence non-radiative decay pathways. |
Performance in Organic Electronic Devices: A Clear Winner
The modifications to the fundamental properties of benzothiadiazole upon fluorination translate into significant performance improvements in various organic electronic devices.
Organic Solar Cells (OSCs)
The field of organic solar cells has been a major beneficiary of fluorinated benzothiadiazoles. The power conversion efficiency (PCE) of a solar cell is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). Fluorination positively impacts all three parameters.
| Device Parameter | Non-Fluorinated Benzothiadiazole-based Polymer | Fluorinated Benzothiadiazole-based Polymer | Impact of Fluorination |
| Power Conversion Efficiency (PCE) | Lower (e.g., 0.34% for early BT polymers)[2] | Significantly higher (e.g., up to 9.02% in some cases)[2] | Overall improvement in device performance. |
| Open-Circuit Voltage (Voc) | Lower | Higher[1][2] | Deeper HOMO level of the fluorinated polymer leads to a larger energy difference with the acceptor's LUMO. |
| Short-Circuit Current (Jsc) | Lower | Higher | Broader absorption spectrum and improved charge transport contribute to higher current. |
| Fill Factor (FF) | Lower | Higher | Improved blend morphology and balanced charge transport reduce recombination losses. |
A notable example is the comparison between polymers PBDT2FBT-Ph and PBS-FBT. The latter, featuring a fluorinated benzothiadiazole unit, exhibited lower energy levels and a significantly improved PCE of 8.1% compared to 6.23% for the former.[1][2]
Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility is a key performance metric. The enhanced planarity and crystallinity of fluorinated benzothiadiazole-based polymers often lead to higher mobilities. For instance, a fluorinated benzothiadiazole-based polymer has been reported to achieve a record-high hole mobility of 9.0 cm²/Vs.[3][4]
Organic Light-Emitting Diodes (OLEDs)
While less extensively documented in direct comparative studies, the principles of energy level tuning through fluorination are also applicable to OLEDs. By precisely controlling the HOMO and LUMO levels of the emissive layer, it is possible to optimize charge injection and recombination, leading to higher efficiency and color purity. Benzothiadiazole derivatives have been shown to be effective emitters in OLEDs, with some achieving high external quantum efficiencies.[5]
Experimental Workflows: From Characterization to Device Fabrication
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are essential.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of a material.
Caption: Workflow for Cyclic Voltammetry Measurement.
Experimental Protocol:
-
Solution Preparation: Dissolve the benzothiadiazole-based polymer (or small molecule) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cell Assembly: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammetry Scan: Perform the CV scan using a potentiostat. The potential is swept from a starting potential to a switching potential and then back to the starting potential.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following equations, with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard (assuming the energy level of Fc/Fc+ is -4.8 eV relative to vacuum):
-
HOMO (eV) = - (E_ox - E_Fc/Fc+) - 4.8
-
LUMO (eV) = - (E_red - E_Fc/Fc+) - 4.8
-
Photophysical Characterization: Photoluminescence Quantum Yield (PLQY)
The PLQY is a measure of the efficiency of the emission process.
Experimental Protocol (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4).
-
Absorbance Measurement: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Emission Spectra Measurement: Record the emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.
-
PLQY Calculation: The PLQY of the sample (Φ_sample) can be calculated using the following equation:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Organic Solar Cell Fabrication and Characterization
Caption: General workflow for organic solar cell fabrication.
Experimental Protocol:
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Active Layer Deposition: Prepare a blend solution of the benzothiadiazole-based polymer and an acceptor (e.g., a fullerene derivative like PC71BM) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene). Spin-coat the active layer on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness of this layer is typically around 100 nm.[6][7]
-
Cathode Deposition: Thermally evaporate a low work function metal (e.g., calcium) followed by a protective layer of aluminum through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Conclusion and Future Outlook
The strategic fluorination of the benzothiadiazole unit is a powerful and proven approach to enhance the performance of organic electronic materials. By lowering the frontier molecular orbital energy levels, promoting backbone planarity, and improving solid-state packing, fluorination has led to significant breakthroughs, particularly in the field of organic solar cells. While the benefits in OLEDs and OFETs are also recognized, there is ample room for further systematic studies to fully elucidate the structure-property relationships in these applications.
Future research will likely focus on more intricate fluorination patterns, including the number and position of fluorine atoms, to achieve even finer control over the material properties. The synergistic effects of fluorination in combination with other chemical modifications, such as the introduction of different side chains or the use of novel co-monomers, will continue to be a fruitful area of investigation. As our understanding of the nuanced effects of fluorination deepens, we can expect the development of a new generation of benzothiadiazole-based materials that will push the boundaries of organic electronics.
References
-
[Benzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole) and Its Bromo Derivatives]([Link])
-
[Design and Synthesis of New Boron-Based Benzo[c][1][2][6]oxadiazoles and Benzo[c][1][2][6]thiadiazoles as Potential Hypoxia Inhibitors]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. A highly planar fluorinated benzothiadiazole-based conjugated polymer for high-performance organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzothiadiazole Sulfonamides
This guide provides a comprehensive technical overview and practical workflows for conducting comparative molecular docking studies of benzothiadiazole sulfonamides. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and analyze the binding of this important class of molecules to various protein targets. We will delve into the rationale behind methodological choices, compare commonly used docking software, and provide detailed, field-tested protocols for immediate application.
Introduction: The Therapeutic Potential of Benzothiadiazole Sulfonamides
Benzothiadiazole sulfonamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The fusion of the benzothiadiazole ring system with a sulfonamide moiety gives rise to molecules with the potential to interact with a diverse range of biological targets. This has led to their investigation as antimicrobial, anticancer, and carbonic anhydrase inhibitors, among other therapeutic applications.
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in the rational design and discovery of novel drugs based on this scaffold. By simulating the interaction between a benzothiadiazole sulfonamide and a target protein at the molecular level, researchers can gain insights into binding affinity, key interactions, and the structural basis of activity. This, in turn, can guide the synthesis of more potent and selective drug candidates.
This guide will focus on the practical aspects of performing comparative docking studies, providing a framework for evaluating different docking software and methodologies to obtain reliable and reproducible results.
Comparative Analysis of Molecular Docking Software
The choice of docking software can significantly impact the outcome of a study. Different programs employ distinct algorithms for conformational searching and scoring functions for ranking docked poses. Here, we compare two of the most widely used docking suites in both academic and industrial research: AutoDock Vina and Schrödinger's Glide .
| Feature | AutoDock Vina | Schrödinger's Glide |
| Licensing | Open-source (free for academic and non-commercial use) | Commercial (requires a license) |
| Algorithm | Employs a Lamarckian genetic algorithm for ligand conformational searching. | Uses a hierarchical search protocol, including grid-based energy evaluation and minimization. |
| Scoring Function | Empirical scoring function that includes terms for van der Waals interactions, hydrogen bonds, electrostatic interactions, and desolvation. | GlideScore, an empirical scoring function with terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions, among others. Offers different precision modes (HTVS, SP, XP). |
| Ease of Use | Can be more challenging for beginners due to its command-line interface, although graphical user interfaces (GUIs) like AutoDock Tools (ADT) are available. | Generally considered more user-friendly, with a well-integrated graphical interface in the Maestro environment. |
| Performance | Known for its speed and good performance in many cases, though its accuracy can be target-dependent. | Often cited for its high accuracy in pose prediction and scoring, with different precision modes allowing for a trade-off between speed and rigor.[1] |
Expert Insight: The choice between AutoDock Vina and Glide often comes down to a balance of cost, ease of use, and the specific requirements of the research project. For high-throughput virtual screening, the speed of AutoDock Vina can be advantageous. For lead optimization studies where high accuracy in pose prediction is critical, the extra precision modes of Glide may be preferable. It is crucial to validate the chosen docking protocol for the specific target of interest to ensure its reliability.[1]
Key Protein Targets for Benzothiadiazole Sulfonamides
The versatility of the benzothiadiazole sulfonamide scaffold allows it to interact with a range of protein targets. Understanding these targets is crucial for designing meaningful docking studies.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Certain isoforms, such as CA IX, are overexpressed in various tumors, making them attractive targets for anticancer drug development. Benzothiadiazole sulfonamides have been extensively studied as CA inhibitors. Docking studies typically focus on the interactions of the sulfonamide group with the zinc ion in the active site and hydrogen bonding with key residues like Thr199 and Thr200.[2]
Dihydropteroate Synthase (DHPS)
DHPS is a key enzyme in the folate biosynthesis pathway of bacteria, making it a validated target for antibacterial agents.[3] Sulfonamide drugs, including some benzothiadiazole derivatives, act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).[3] Docking studies against DHPS aim to understand the interactions within the PABA binding pocket, often involving residues like Lys220.[3][4][5]
Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[6] Inhibition of PBPs leads to cell lysis and bacterial death. Some sulfonamide derivatives have been investigated as PBP inhibitors.[6] Molecular docking can elucidate the binding modes of these compounds in the PBP active site, providing insights for the development of new non-β-lactam antibiotics.[6]
Validating the Docking Protocol: A Self-Validating System
Before embarking on a large-scale docking campaign, it is imperative to validate the chosen docking protocol. This ensures that the methodology can reliably reproduce known binding modes and distinguish between active and inactive compounds.
A common validation method is re-docking , where a co-crystallized ligand is extracted from a protein-ligand complex and then docked back into the receptor's binding site. The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful reproduction of the binding mode.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for performing a comparative docking study using both AutoDock Vina and Schrödinger's Glide.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines the essential steps for docking a benzothiadiazole sulfonamide ligand to a protein target using AutoDock Vina and its graphical user interface, AutoDock Tools (ADT).
1. Preparation of the Receptor (Protein):
-
Objective: To prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules and any other non-essential heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
2. Preparation of the Ligand (Benzothiadiazole Sulfonamide):
-
Objective: To prepare the ligand structure by defining its rotatable bonds and saving it in the appropriate format.
-
Procedure:
-
Draw the 2D structure of the benzothiadiazole sulfonamide using a chemical drawing software and save it in a suitable format (e.g., MOL or SDF).
-
Convert the 2D structure to a 3D structure using a program like Open Babel.
-
Open the 3D ligand file in ADT.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation around the active site of the protein.
-
Procedure:
-
Load the prepared protein (PDBQT file) into ADT.
-
Open the "Grid" -> "Grid Box" option.
-
Adjust the dimensions and center of the grid box to encompass the active site of the protein. The co-crystallized ligand (if available) can be used as a reference to define the center of the grid.
-
Save the grid parameter file.
-
4. Running AutoDock Vina:
-
Objective: To perform the docking simulation.
-
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Open a command-line terminal.
-
Navigate to the directory containing your files.
-
Execute the AutoDock Vina command, providing the configuration file as input. For example: vina --config conf.txt --log log.txt.
-
5. Analysis of Results:
-
Objective: To visualize and analyze the docking results.
-
Procedure:
-
The output file from Vina will contain the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Use a molecular visualization software (e.g., PyMOL, Chimera, or ADT) to open the protein and the docked ligand poses.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the benzothiadiazole sulfonamide and the amino acid residues in the active site.
-
Protocol 2: Molecular Docking with Schrödinger's Glide
This protocol provides a streamlined workflow for docking a benzothiadiazole sulfonamide ligand using the Schrödinger Suite.
1. Protein Preparation:
-
Objective: To prepare the protein structure for docking using the Protein Preparation Wizard in Maestro.
-
Procedure:
-
Import the protein structure from the PDB into Maestro.
-
Use the Protein Preparation Wizard to:
-
Assign bond orders.
-
Add hydrogens.
-
Create disulfide bonds.
-
Fill in missing side chains and loops (if necessary).
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein structure.
-
-
2. Ligand Preparation:
-
Objective: To prepare the ligand structure using LigPrep.
-
Procedure:
-
Import the 2D or 3D structure of the benzothiadiazole sulfonamide into Maestro.
-
Use LigPrep to generate low-energy 3D conformations, and correct ionization and tautomeric states at a specified pH.
-
3. Receptor Grid Generation:
-
Objective: To define the docking grid around the active site.
-
Procedure:
-
Open the Receptor Grid Generation panel.
-
Define the center of the grid by picking the co-crystallized ligand or by selecting active site residues.
-
Adjust the size of the inner and outer grid boxes.
-
Generate the grid file.
-
4. Ligand Docking:
-
Objective: To perform the docking calculation using Glide.
-
Procedure:
-
Open the Ligand Docking panel.
-
Select the generated receptor grid file.
-
Select the prepared ligand file.
-
Choose the desired docking precision (HTVS, SP, or XP).
-
Start the docking job.
-
5. Analysis of Results:
-
Objective: To analyze the docking poses and interactions.
-
Procedure:
-
The results will be displayed in the Project Table, showing the GlideScore and other relevant metrics.
-
Use the visualization tools in Maestro to view the docked poses and analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation and Interpretation
A crucial aspect of a comparative docking study is the clear and concise presentation of the results. Quantitative data should be summarized in tables for easy comparison.
Table 1: Comparative Docking Results of Benzothiadiazole Sulfonamide Derivatives against Carbonic Anhydrase II
| Compound | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) |
| BTS-1 | AutoDock Vina | -8.5 | His94, His96, Thr199, Thr200 | 50 |
| Schrödinger Glide (XP) | -9.2 | His94, Thr199, Thr200, Zn ion | 50 | |
| BTS-2 | AutoDock Vina | -7.9 | His94, Thr199, Thr200 | 150 |
| Schrödinger Glide (XP) | -8.5 | His94, Thr199, Thr200, Zn ion | 150 | |
| Acetazolamide | AutoDock Vina | -7.2 | His94, His96, Thr199, Thr200 | 25 |
| (Standard) | Schrödinger Glide (XP) | -8.0 | His94, Thr199, Thr200, Zn ion | 25 |
Expert Insight: When interpreting docking scores, it is important to remember that they are theoretical predictions of binding affinity. While a lower (more negative) docking score generally indicates a more favorable binding, these values should be correlated with experimental data, such as IC50 or Ki values, to validate the predictive power of the docking model. The analysis of the key interacting residues provides crucial insights into the structure-activity relationship (SAR) and can guide the design of new analogs with improved potency.
Visualization of Workflows and Interactions
Visual diagrams are essential for communicating complex workflows and molecular interactions. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: A generalized workflow for molecular docking studies.
Caption: Common molecular interactions of benzothiadiazole sulfonamides.
Conclusion and Future Perspectives
Comparative molecular docking is a powerful and cost-effective approach for accelerating the discovery and development of novel benzothiadiazole sulfonamide-based therapeutics. By carefully selecting and validating docking software and protocols, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions, prioritize compounds for synthesis and biological testing, and ultimately design more effective drug candidates.
The field of computational drug discovery is continually evolving, with advancements in machine learning and artificial intelligence promising to further enhance the accuracy and predictive power of docking and scoring methods. Integrating these newer technologies with established docking protocols will undoubtedly play a pivotal role in the future of drug design.
References
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (n.d.). Romanian Journal of Biophysics. Retrieved January 23, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved January 23, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved January 23, 2026, from [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Evaluation of docking performance using AutoDock Vina (A), rDock (B), and Glide (C) on selected Mpro structures assessed through Enrichment Factor analysis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 23, 2026, from [Link]
-
Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. Retrieved January 23, 2026, from [Link]
-
Benchmark comparison of some docking programs applied to or developed for carbohydrate-protein interactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Validation of the docking protocol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Schrödinger Notes—Molecular Docking. (2024). J's Blog. Retrieved January 23, 2026, from [Link]
-
Exploring PBP2a resistance in MRSA by comparison between molecular covalent docking and non-covalent docking. (2025). bioRxiv. Retrieved January 23, 2026, from [Link]
-
Docking results of the most potent compounds within DHPS active site. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. (2025). Heca Sentra Analitika. Retrieved January 23, 2026, from [Link]
-
Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
New inhibitors of PBPs from resistant bacteria. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 23, 2026, from [Link]
-
Docking and Virtual Screening with Glide. (n.d.). NIH HPC. Retrieved January 23, 2026, from [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Comparison of autodock and glide towards the discovery of ppar agonists. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjb.ro [rjb.ro]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,1,3-Benzothiadiazole-4-sulfonamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,1,3-Benzothiadiazole-4-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory and chemical management.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with 2,1,3-Benzothiadiazole-4-sulfonamide and its derivatives. While a specific Safety Data Sheet (SDS) for the 4-sulfonamide derivative was not identified, data from structurally similar compounds, such as 2,1,3-Benzothiadiazole and its carboxylic acid derivative, provide critical insights.
These compounds are generally classified as hazardous, with potential health effects that include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1][2][3]
-
Unknown Toxicological Properties: For many derivatives, the full toxicological profile has not been extensively investigated, necessitating a cautious approach.[2]
Table 1: Hazard Identification for Related Benzothiadiazole Compounds
| Hazard Statement | Classification | Source |
| Causes skin irritation | Category 2 | Fisher Scientific[1] |
| Causes serious eye irritation | Category 2 | Fisher Scientific[1] |
| May cause respiratory irritation | Category 3 | Fisher Scientific[1] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Pre-Disposal Preparations: The Foundation of Safety
Proper preparation is the cornerstone of safe chemical disposal. This phase involves a thorough assessment of the waste, ensuring proper segregation, and preparing for any potential emergencies.
Waste Characterization and Segregation
The first crucial step is to accurately characterize the waste stream containing 2,1,3-Benzothiadiazole-4-sulfonamide. Is it a pure, unused solid? Is it dissolved in a solvent? Or is it a contaminated material like gloves or filter paper? Each form of waste requires a specific disposal pathway.
Causality: Segregation is critical to prevent inadvertent and dangerous chemical reactions. For instance, mixing oxidizing agents with organic compounds like benzothiadiazole derivatives can lead to fire or explosion.[1]
Engineering Controls and Personal Protective Equipment (PPE)
All handling of 2,1,3-Benzothiadiazole-4-sulfonamide waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 2,1,3-Benzothiadiazole-4-sulfonamide waste.
For Solid Waste (Pure Compound, Contaminated Labware)
-
Containment: Carefully sweep up any solid material, avoiding dust generation.[2][3] Place the swept material and any contaminated disposable items (e.g., weighing paper, gloves) into a clearly labeled, sealable, and chemically compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "2,1,3-Benzothiadiazole-4-sulfonamide." The date of accumulation should also be clearly marked.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[1] The storage area should be secure and have secondary containment.[4]
For Liquid Waste (Solutions)
-
Do Not Dispose Down the Drain: Under no circumstances should solutions containing 2,1,3-Benzothiadiazole-4-sulfonamide be poured down the sink.[5][6] This is to prevent environmental contamination and potential damage to wastewater treatment systems.[5]
-
Collection: Collect the liquid waste in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste," with the full chemical name and the solvent system used.
-
Storage: Store the liquid waste container in a designated hazardous waste accumulation area with secondary containment to prevent spills.
Decontamination of Non-Disposable Equipment
For glassware or other reusable equipment that has come into contact with 2,1,3-Benzothiadiazole-4-sulfonamide, a thorough decontamination process is essential.
-
Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve the compound. Collect this rinseate as hazardous waste.
-
Washing: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, well-rehearsed emergency plan is vital.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and safety officer.
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an absorbent material suitable for chemical spills.
-
Clean-Up: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2][3]
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.[2][5]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Final Disposal Pathway: Partnering with Professionals
The ultimate disposal of hazardous waste must be conducted by a licensed and approved waste disposal contractor. These professionals are equipped to handle and transport hazardous materials in accordance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[7][8]
dot
Caption: Decision workflow for the proper disposal of 2,1,3-Benzothiadiazole-4-sulfonamide waste.
Regulatory Compliance: A Non-Negotiable Responsibility
Adherence to hazardous waste regulations is not optional. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[7] Additionally, the Occupational Safety and Health Administration (OSHA) has specific standards for handling hazardous materials in the workplace.[9][10] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[11]
By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Stericycle. (2023, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. connmaciel.com [connmaciel.com]
- 5. biosynth.com [biosynth.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of 2,1,3-Benzothiadiazole-4-sulfonamide: A Guide to Personal Protective Equipment and Disposal
As the landscape of pharmaceutical research and drug development continues to evolve, the synthesis and application of novel chemical entities demand a commensurate evolution in our laboratory safety protocols. One such compound, 2,1,3-Benzothiadiazole-4-sulfonamide, and its derivatives are of growing interest in medicinal chemistry.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific endeavors. The toxicological properties of many novel compounds are not always fully characterized, necessitating a cautious and well-informed approach to laboratory safety.[6]
Understanding the Hazard Profile
Furthermore, the closely related precursor, 2,1,3-Benzothiadiazole-4-sulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage, and may cause respiratory irritation.[6] Although the sulfonamide is anticipated to be less reactive than the sulfonyl chloride, this information underscores the importance of stringent safety measures. A derivative, VU0255035, has been classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[8] Given this body of evidence, a conservative approach to handling 2,1,3-Benzothiadiazole-4-sulfonamide is warranted, treating it as a hazardous substance with the potential to cause significant irritation and allergic reactions upon contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate Personal Protective Equipment is the cornerstone of safe laboratory practice. The following table outlines the minimum PPE requirements for handling 2,1,3-Benzothiadiazole-4-sulfonamide.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation. | Powder-free nitrile or neoprene gloves. Double gloving is recommended.[3] | A fully buttoned laboratory coat. A disposable gown is preferred.[9] | A NIOSH-approved N95 or higher-rated respirator is recommended, especially for operations that may generate dust.[9][10] |
| Solution Preparation and Handling | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes or if there is a splash hazard. | Powder-free nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used. Change gloves immediately if contaminated. | A fully buttoned laboratory coat, preferably one with elastic cuffs. Consider a chemically resistant apron for larger quantities. | Work should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] |
| Experimental Procedures | Chemical splash goggles. | Powder-free nitrile or neoprene gloves. Regular glove changes are crucial, especially during prolonged procedures. | A fully buttoned laboratory coat. | All manipulations should be conducted within a chemical fume hood.[6] |
Visualizing the Safe Handling Workflow
To further clarify the operational steps for safely handling 2,1,3-Benzothiadiazole-4-sulfonamide, the following workflow diagram has been developed.
Caption: Safe handling workflow for 2,1,3-Benzothiadiazole-4-sulfonamide.
Step-by-Step Operational and Disposal Plans
Adherence to a standardized protocol is critical for minimizing risk. The following steps provide a clear guide for the operational handling and subsequent disposal of 2,1,3-Benzothiadiazole-4-sulfonamide.
Operational Protocol: From Receipt to Use
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above. An eyewash station and safety shower must be readily accessible.
-
Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent the inhalation of any airborne particles. Use a disposable weighing boat to minimize contamination of the balance.
-
Solution Preparation: Add the solvent to the weighed solid slowly and carefully within the fume hood. Ensure adequate ventilation to handle any solvent vapors.
-
Experimental Use: All subsequent experimental manipulations involving 2,1,3-Benzothiadiazole-4-sulfonamide or its solutions must be performed inside a chemical fume hood.
-
End of Work: Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation: All waste contaminated with 2,1,3-Benzothiadiazole-4-sulfonamide, including unused solid, solutions, and contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a designated, labeled hazardous waste container.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. If dissolving in a combustible solvent, this may be suitable for chemical incineration, but always consult with your institution's environmental health and safety (EHS) office.[1]
-
Disposal Procedure: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[6]
By implementing these robust safety measures, researchers can confidently work with 2,1,3-Benzothiadiazole-4-sulfonamide while prioritizing their personal safety and protecting the integrity of their research environment.
References
-
PubChem. VU0255035. National Institutes of Health. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. [Link]
-
Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. [Link]
-
VITAS-M Laboratory. request for quote for stk481086. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Google Patents.
- Google Patents.
- Google Patents. US12128036B2 - Compositions and methods for storage stable ophthalmic drugs.
- Google Patents. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs.
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
Sources
- 1. US9844537B2 - Compositions and methods for the treatment of presbyopia - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 4. US12128036B2 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 5. US11344538B2 - Methods for the treatment of myopia - Google Patents [patents.google.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. 89488-04-0 Cas No. | 2,1,3-Benzothiadiazole-4-sulfonamide | Matrix Scientific [matrixscientific.com]
- 8. VU0255035 | C18H20N6O3S2 | CID 24768606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 123708-36-1 CAS MSDS (7-bromo-N,N-bis(2-chloroethyl)-2,1,3-benzothiadiazole-4-sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
